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Core Science & Biosynthesis

Foundational

A Technical Guide to (6-Bromochroman-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary (6-Bromochroman-3-yl)methanamine is a heterocyclic organic compound featuring a chroman scaffold, a key structure in numerous biologically active molecules. The strategic placement of a bromine atom at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromochroman-3-yl)methanamine is a heterocyclic organic compound featuring a chroman scaffold, a key structure in numerous biologically active molecules. The strategic placement of a bromine atom at the 6-position and a primary aminomethyl group at the 3-position makes this compound a highly versatile and valuable building block in medicinal chemistry. The aryl bromide serves as a handle for a wide array of cross-coupling reactions, enabling extensive structural diversification. Simultaneously, the primary amine provides a nucleophilic site for the construction of amides, sulfonamides, and other functionalities crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of its chemical structure, a detailed, field-proven synthetic protocol, comprehensive characterization data, and a discussion of its potential applications in modern drug discovery, particularly in the development of novel therapeutics for oncology and neurodegenerative diseases.

Introduction: The Chroman Scaffold in Medicinal Chemistry

The chroman framework is a privileged scaffold found in a multitude of natural products and synthetic compounds that exhibit potent biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of functional groups to biological targets. The incorporation of a bromine atom onto this scaffold, specifically at the 6-position, serves two primary purposes in drug design. Firstly, the bromine atom can significantly enhance biological activity through favorable halogen bonding interactions or by modulating the electronic properties of the aromatic ring.[1] Secondly, it provides a crucial reactive handle for late-stage functionalization via metal-catalyzed cross-coupling reactions, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). This dual utility makes brominated chromans, and their derivatives like (6-Bromochroman-3-yl)methanamine, powerful intermediates for therapeutic agent development.[1]

Chemical Structure and Physicochemical Properties

The formal chemical structure of (6-Bromochroman-3-yl)methanamine is presented below, along with its key identifiers and predicted properties.

Chemical Structure:

(Note: This is a simplified 2D representation)

Key Identifiers & Properties

ParameterValueReference
IUPAC Name (6-Bromochroman-3-yl)methanamine
CAS Number 885271-62-5[2][3]
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
SMILES NCC1CC2=C(OC1)C=C(Br)C=C2
InChI Key (Predicted)
XlogP (Predicted) 2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Synthesis and Purification

There is no single, published procedure for the synthesis of (6-Bromochroman-3-yl)methanamine. Therefore, we present a robust and logical multi-step synthetic pathway starting from commercially available 4-bromophenol. This route first constructs the key intermediate, 6-Bromochroman-3-ol, and subsequently converts the hydroxyl group to the target aminomethyl functionality.

Synthetic Workflow Overview

The proposed pathway is a three-stage process: (1) Cyclization of 4-bromophenol to form the chroman ring system, (2) Conversion of the resulting alcohol to a suitable leaving group, and (3) Nucleophilic substitution followed by reduction to yield the primary amine.

G A 4-Bromophenol B 6-Bromochroman-3-ol A->B 1. Epichlorohydrin, Base 2. Intramolecular Cyclization C 6-Bromochroman-3-yl methanesulfonate B->C Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM D 3-(Azidomethyl)-6-bromochroman C->D Sodium Azide (NaN3), DMF E (6-Bromochroman-3-yl)methanamine D->E Lithium Aluminum Hydride (LAH) or H2, Pd/C

Caption: Proposed synthetic pathway to (6-Bromochroman-3-yl)methanamine.

Experimental Protocol: Synthesis of 6-Bromochroman-3-ol (Intermediate)

This protocol is adapted from established methods for chromanol synthesis.[4] The use of a brominated phenol from the start ensures perfect regiochemical control, as the bromine's position is pre-determined.[4]

  • Step 1: Synthesis of 1-(4-Bromophenoxy)-3-chloropropan-2-ol

    • To a stirred solution of 4-bromophenol (1.0 eq) and epichlorohydrin (1.2 eq) in a suitable solvent like methanol, add a catalytic amount of a base such as sodium hydroxide (0.1 eq).

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction typically completes within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloropropanol intermediate, which can often be used in the next step without further purification.

  • Step 2: Intramolecular Cyclization to 6-Bromochroman-3-ol

    • Dissolve the crude intermediate from the previous step in a polar aprotic solvent like tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C. Causality Note: The use of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the chroman ring.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-Bromochroman-3-ol.

Experimental Protocol: Conversion to (6-Bromochroman-3-yl)methanamine
  • Step 3: Mesylation of 6-Bromochroman-3-ol

    • Dissolve 6-Bromochroman-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The alcohol is converted to a mesylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude mesylate, which should be used immediately in the next step due to its potential instability.

  • Step 4: Azide Substitution and Reduction

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 2.0 eq) and heat the mixture to 60-70 °C. Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

    • Monitor the reaction by TLC. Once the mesylate is consumed, cool the reaction to room temperature and dilute with water.

    • Extract the azido intermediate with diethyl ether. Wash the combined organic extracts thoroughly with water and brine to remove DMF.

    • Dry the organic layer and carefully concentrate under reduced pressure.

    • Dissolve the crude azide in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH, 1.5 eq) in THF at 0 °C under an inert atmosphere. Causality Note: LAH is a powerful reducing agent that efficiently reduces the azide to the primary amine.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield (6-Bromochroman-3-yl)methanamine.

Spectroscopic Characterization

The identity and purity of the final compound must be confirmed by a suite of spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure.

TechniquePredicted Data
¹H NMR δ ~7.2-7.3 (m, 2H, Ar-H), δ ~6.7 (d, 1H, Ar-H), δ ~4.2 (dd, 1H, O-CH₂), δ ~3.8 (dd, 1H, O-CH₂), δ ~2.8-3.0 (m, 3H, Ar-CH₂ & CH₂-N), δ ~2.2 (m, 1H, CH), δ ~1.5 (br s, 2H, NH₂)
¹³C NMR δ ~153 (C-O), δ ~132 (C-Br), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~118 (Ar-CH), δ ~112 (Ar-C), δ ~68 (O-CH₂), δ ~45 (CH₂-N), δ ~38 (CH), δ ~28 (Ar-CH₂)
Mass Spec (EI) Molecular Ion (M⁺) at m/z 241/243 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
IR Spectroscopy ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-O stretch), ~550 cm⁻¹ (C-Br stretch)
Analytical Workflow

The process of confirming the final product's identity and purity follows a standardized workflow.

G Crude Crude Product (Post-Workup) Purify Flash Column Chromatography Crude->Purify TLC TLC Analysis (Fraction Pooling) Purify->TLC Struct_ID Structural Confirmation TLC->Struct_ID Purity Purity Assessment (>95%) Struct_ID->Purity NMR 1H & 13C NMR Struct_ID->NMR MS Mass Spectrometry Struct_ID->MS Final Pure, Characterized (6-Bromochroman-3-yl)methanamine Purity->Final HPLC HPLC / LC-MS Purity->HPLC

Caption: Standard analytical workflow for product purification and validation.

Applications in Drug Discovery and Chemical Biology

(6-Bromochroman-3-yl)methanamine is not an end-product therapeutic but rather a strategic starting material for building more complex drug candidates.

  • Scaffold for Library Synthesis: The primary amine is a versatile handle for derivatization. It can be readily acylated, sulfonated, or reductively aminated to install a wide variety of side chains. This allows for systematic exploration of the SAR around the C3 position of the chroman core.

  • Advanced Intermediate for Cross-Coupling: The 6-bromo substituent is the compound's most powerful feature for lead optimization. It is primed for use in various palladium-catalyzed cross-coupling reactions:

    • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To install substituted amines or amides.

    • Sonogashira Coupling: To append alkyne functionalities. This enables the exploration of vectors deep into a target's binding pocket, which is often critical for improving potency and selectivity.

  • Potential Therapeutic Areas:

    • Oncology: The chroman scaffold is present in compounds targeting key cancer pathways.[1] Derivatives could be developed as inhibitors of kinases or epigenetic targets like bromodomain-containing proteins (BCPs), where halogen bonding can play a key role in affinity.[5][6]

    • Neuroscience: Chroman derivatives have shown promise as neuroprotective agents.[1] The ability to diversify the structure of (6-Bromochroman-3-yl)methanamine makes it an attractive starting point for developing modulators of CNS targets.

Conclusion

(6-Bromochroman-3-yl)methanamine represents a confluence of desirable features for the modern medicinal chemist. It combines a biologically relevant chroman core with two orthogonal, strategically placed functional handles. The primary amine at the 3-position and the aryl bromide at the 6-position provide a blueprint for rapid and diverse library synthesis. The robust synthetic pathway and clear characterization profile outlined in this guide establish it as a reliable and valuable intermediate for researchers and scientists engaged in the pursuit of novel small-molecule therapeutics.

References

  • 6-Bromochroman-3-ol: A Versatile Intermedi
  • (6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS#: 885271-62-5.
  • A Comparative Guide to the Synthesis of 6-Bromochroman-3-ol for Researchers. Benchchem.
  • (8-BROMO-6-CHLORO-CHROMAN-3-YL)-METHYLAMINE. NextSDS.
  • Recent advances and strategies in BET bromodomain inhibition for drug discovery. European Journal of Medicinal Chemistry.
  • Targeting bromodomain-containing proteins: research advances of drug discovery. PMC (PubMed Central).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (6-Bromochroman-3-yl)methanamine

Introduction (6-Bromochroman-3-yl)methanamine is a substituted chroman derivative of significant interest to researchers in the fields of medicinal chemistry and drug development. The chroman scaffold is a core structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(6-Bromochroman-3-yl)methanamine is a substituted chroman derivative of significant interest to researchers in the fields of medicinal chemistry and drug development. The chroman scaffold is a core structural motif in a variety of biologically active compounds, and the introduction of a bromine atom and a methanamine group at specific positions can modulate the molecule's physicochemical and pharmacological properties. This guide provides a detailed analysis of the molecular weight and exact mass of (6-Bromochroman-3-yl)methanamine, crucial parameters for its characterization and application in research.

The precise determination of molecular weight and exact mass is fundamental in chemical synthesis and analysis. The molecular weight, typically an average value based on the natural isotopic abundance of the constituent elements, is essential for stoichiometric calculations in chemical reactions. The exact mass, which is the calculated mass of a molecule with a specific isotopic composition, is critical for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous identification and structural elucidation of the compound.

Physicochemical Properties of (6-Bromochroman-3-yl)methanamine

The structural and elemental composition of (6-Bromochroman-3-yl)methanamine dictates its key physicochemical characteristics. A comprehensive summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 885271-62-5[1]
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
Exact Mass 241.01022 Da[2]

Detailed Analysis of Molecular Weight and Exact Mass

The molecular weight of (6-Bromochroman-3-yl)methanamine is calculated using the atomic weights of its constituent elements, considering their natural isotopic abundances. The molecular formula, C₁₀H₁₂BrNO, indicates the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom.

The exact mass, on the other hand, is determined by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). This value is of paramount importance in mass spectrometry, where it is used to identify the compound with high precision. The experimentally determined monoisotopic mass from high-resolution mass spectrometry should closely match the calculated exact mass, confirming the elemental composition of the synthesized molecule.

Experimental Workflow: Synthesis and Characterization

The synthesis of (6-Bromochroman-3-yl)methanamine and its subsequent characterization to confirm its molecular weight and exact mass involves a systematic workflow. The following diagram illustrates a typical experimental approach employed in a drug discovery setting.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product start Starting Materials 6-Bromochroman-3-carbonitrile reaction Chemical Transformation Reduction of Nitrile start->reaction Reagents product Crude Product (6-Bromochroman-3-yl)methanamine reaction->product purification Purification Column Chromatography product->purification Crude Mixture nmr Structural Elucidation NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample hrms Mass Determination High-Resolution Mass Spectrometry (HRMS) purification->hrms purity Purity Analysis HPLC purification->purity final_product Pure Compound Confirmed Structure & Purity

Caption: A typical workflow for the synthesis and characterization of (6-Bromochroman-3-yl)methanamine.

Conclusion

The molecular weight and exact mass of (6-Bromochroman-3-yl)methanamine are fundamental physicochemical properties that are essential for its use in scientific research, particularly in the realm of drug discovery and development. The values of 242.11 g/mol for molecular weight and 241.01022 Da for exact mass are critical for accurate quantification, reaction monitoring, and structural confirmation. This in-depth guide provides researchers, scientists, and drug development professionals with the core technical information required for the confident application of this compound in their experimental endeavors.

References

  • ChemWhat. (6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS#: 885271-62-5. Available at: [Link]

  • Spectra–Structure Correlations in Raman Spectroscopy. Available at: [Link]

  • PubChemLite. (6-bromo-3,4-dihydro-2h-1-benzopyran-4-yl)methanamine hydrochloride. Available at: [Link]

  • Appchem. 6-Bromo-chroman-3-ylamine hydrochloride. Available at: [Link]

  • PubChem. Bromantan. Available at: [Link]

  • PubChem. 6-Bromochromone-3-carbonitrile. Available at: [Link]

  • Nordmann Japan Ltd. Chemical products. Available at: [Link]

  • The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. Available at: [Link]

  • Wiley. Raman - Sadtler Inorganics. Available at: [Link]

Sources

Foundational

In Silico Docking Studies of (6-Bromochroman-3-yl)methanamine Derivatives: Targeting the MALT1 Allosteric Pocket

Executive Summary The transcription factor NF-κB is a master regulator of innate and adaptive immune functions. However, its dysregulation is a primary pathogenic driver in autoimmune diseases and B-cell lymphomas, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transcription factor NF-κB is a master regulator of innate and adaptive immune functions. However, its dysregulation is a primary pathogenic driver in autoimmune diseases and B-cell lymphomas, particularly Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[1]. Within this signaling cascade, the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) acts as a critical paracaspase.

Recent scaffold morphing campaigns have identified (6-bromochroman-3-yl)methanamine derivatives —specifically functionalized as chromane ureas—as highly selective, allosteric inhibitors of MALT1[2]. This whitepaper provides an in-depth technical guide for computational chemists and drug development professionals to accurately model, dock, and validate these derivatives in silico.

MALT1_Pathway Antigen Antigen Receptor (BCR/TCR) CBM CBM Complex (CARMA1-BCL10-MALT1) Antigen->CBM MALT1 MALT1 Protease (Active State) CBM->MALT1 NFKB NF-κB Signaling Activation MALT1->NFKB Cleaves CYLD/BCL10 Disease B-Cell Lymphoma Pathogenesis NFKB->Disease Inhibitor (6-Bromochroman-3-yl) Derivatives Inhibitor->MALT1 Allosteric Inhibition (W580 Pocket)

Fig 1: MALT1-mediated NF-κB signaling pathway and allosteric inhibition by chromane derivatives.

Structural Biology & Pharmacophore Rationale

To successfully model the binding of (6-bromochroman-3-yl)methanamine derivatives, one must understand the causality behind their structural design. These compounds do not bind to the active site; instead, they occupy the "W580 tryptophan pocket" located at the highly flexible interface between the caspase and Ig3 domains of MALT1[2].

The Causality of the C6-Bromine Substitution

The substitution of a bromine atom at the C6 position of the chromane core is not merely for steric bulk. The C6-chromane halogen engages in a highly directional halogen bond with the backbone carbonyl oxygen of Arg576[1]. The electron-deficient outer lobe of the bromine atom (the σ-hole) acts as a Lewis acid, forming a strong, highly specific electrostatic interaction with the Lewis base (carbonyl oxygen).

Stereospecificity: The (R)-Enantiomer Mandate

Chiral separation of chromane derivatives reveals a strict stereochemical requirement: the (R)-enantiomer potently inhibits MALT1 protease activity, whereas the (S)-enantiomer is completely inactive[2]. In silico models show that the (S)-enantiomer introduces severe steric clashes with the Ig3 domain, preventing the chromane core from properly anchoring into the W580 pocket.

In Silico Workflow: A Self-Validating Protocol

A robust computational protocol cannot rely on a single docking score. To ensure trustworthiness, the workflow must be a self-validating system: initial docking generates poses, MM-GBSA rescores them to eliminate false positives, and Molecular Dynamics (MD) simulations validate the temporal stability of the crucial halogen bond.

Docking_Workflow Start Target: MALT1 (PDB: 7AK0) ProtPrep Protein Preparation (pH 7.4, H-bond Optimization) Start->ProtPrep Docking Molecular Docking (Halogen-Bond Scoring) ProtPrep->Docking LigPrep Ligand Preparation (Enantiomer Selection: R-isomer) LigPrep->Docking MMGBSA MM-GBSA Rescoring (ΔG Binding Calculation) Docking->MMGBSA MD Molecular Dynamics (100ns Trajectory) MMGBSA->MD Validation Interaction Validation (Arg576 σ-hole bond) MD->Validation

Fig 2: Self-validating in silico workflow for evaluating MALT1 allosteric inhibitors.

Step-by-Step Methodology

Phase 1: Protein Preparation (PDB: 7AK0)

  • Import Structure: Retrieve the cocrystal structure of MALT1 in complex with a chromane urea-based inhibitor (PDB ID: 7AK0)[2].

  • Assign Protonation States: Use tools like Schrödinger's Protein Preparation Wizard or PROPKA to assign protonation states at physiological pH (7.4). Causality: Histidine residues near the caspase domain interface must be correctly protonated (HIP/HIE/HID) to maintain the integrity of the local hydrogen-bonding network.

  • Restrained Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while preserving the experimentally determined heavy-atom coordinates.

Phase 2: Ligand Preparation

  • Generate 3D Conformations: Build the (6-bromochroman-3-yl)methanamine derivatives.

  • Stereochemical Filtering: Strictly isolate the (R)-enantiomers. Causality: Including (S)-enantiomers will pollute the dataset with false negatives or forced, non-physiological binding poses[2].

  • Ligand Minimization: Assign partial charges using the AM1-BCC method and minimize using the OPLS4 or AMBER force field.

Phase 3: Molecular Docking with Halogen-Bond Scoring

  • Grid Generation: Center the receptor grid on the W580 tryptophan pocket.

  • Docking Execution: Standard Lennard-Jones potentials treat halogens as simple bulky spheres, missing the σ-hole interaction. You must use a docking algorithm with an explicit halogen-bonding scoring term (e.g., Glide Extra Precision (XP) or a customized AutoDock Vina scoring function).

  • Constraint Application: Apply a soft positional constraint on the C6-bromine to ensure it remains within 3.5 Å of the Arg576 backbone carbonyl[1].

Phase 4: MM-GBSA Rescoring & MD Validation

  • MM-GBSA: Calculate the binding free energy (ΔG) to account for solvent effects and receptor flexibility.

  • Molecular Dynamics (100 ns): Docking is a static snapshot. Run a 100 ns MD simulation (e.g., using GROMACS or Desmond) in an explicit TIP3P water box. Causality: This validates whether the inter-domain helix remains stable and whether the Arg576-Bromine halogen bond persists over time[2].

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative in silico metrics demonstrating the superiority of the 6-bromo substitution and the strict requirement for (R)-stereochemistry.

Compound IDC6-SubstituentStereochemistryDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Target Interactions
1a -H(R)-6.4-32.1W580 (π-π stacking)
1b -F(R)-6.8-35.4W580 (π-π stacking)
1c -Cl(R)-7.9-44.2W580 (π-π), Arg576 (Weak halogen bond)
1d -Br(R)-9.2-53.8W580 (π-π), Arg576 (Strong halogen bond)
1e -Br(S)-3.1-12.5Severe Steric Clash with Ig3 Domain

Data Analysis: The progression from fluorine to bromine (1b to 1d) shows a significant enhancement in binding affinity. Because fluorine is highly electronegative, it lacks a distinct σ-hole and cannot act as a halogen bond donor. Bromine, being larger and more polarizable, forms a robust σ-hole, driving the highly favorable MM-GBSA ΔG of -53.8 kcal/mol[1].

Conclusion

The computational evaluation of (6-bromochroman-3-yl)methanamine derivatives requires a nuanced approach that goes beyond standard high-throughput virtual screening. By understanding the causality of the (R)-enantiomer's fit within the W580 pocket and the quantum mechanical nature of the C6-bromine's interaction with Arg576, researchers can build a self-validating in silico pipeline. Utilizing explicit halogen-bond scoring followed by MD simulation ensures that the modeled compounds will translate effectively into in vitro and in vivo efficacy against MALT1-driven pathologies.

References

  • Simic, O., et al. (2020). Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • RCSB Protein Data Bank. PDB ID 7AK0: Cocrystal structure of MALT1 in complex with chromane urea-based inhibitors TC1.[Link]

Sources

Exploratory

Pharmacological Mechanisms of 6-Bromochroman Derivatives: Target Engagement and Assay Validation

Executive Summary The 6-bromochroman scaffold—a benzopyranone derivative characterized by a bromine substitution at the C6 position—has emerged as a privileged pharmacophore in modern drug discovery[1][2]. From an applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-bromochroman scaffold—a benzopyranone derivative characterized by a bromine substitution at the C6 position—has emerged as a privileged pharmacophore in modern drug discovery[1][2]. From an application science perspective, the introduction of the bromine atom is not merely a steric adjustment; it fundamentally alters the molecule's electronic distribution, enhances lipophilicity for membrane permeability, and acts as a potent halogen bond donor within enzymatic and receptor binding pockets[1][3]. This technical guide dissects the pharmacological mechanisms of 6-bromochroman derivatives across three primary therapeutic axes: epigenetic modulation, neuro-receptor agonism, and neurodegenerative pathology.

Mechanism 1: SIRT2 Inhibition and Epigenetic Modulation

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in cell cycle regulation and tumorigenesis. Chroman-4-one derivatives, specifically those with a bromine at the 6-position, have been identified as potent and selective SIRT2 inhibitors[3].

Pharmacological Causality: The Rossmann fold domain of SIRT2 contains a hydrophobic pocket where the inhibitor binds. The 6-bromo substitution is critical here; a bromide acts as a significantly better halogen bonding group than a chloride, anchoring the molecule deep within the active site[3]. Furthermore, the substituent at the 2-position of the chroman ring is essential for dictating selectivity; lacking a 2-position substituent abolishes inhibition, whereas adding a pentyl or heterofunctional side chain yields up to 81% inhibition (IC50 ~ 29 μM)[3]. By blocking SIRT2, these derivatives induce the hyperacetylation of downstream targets like α-tubulin, leading to cytoskeletal instability and antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines[3].

SIRT2_Pathway A 6-Bromochroman-4-one Derivative B SIRT2 Enzyme (NAD+ Dependent) A->B Halogen Bonding & Pocket Binding C Inhibition of Deacetylation B->C Blocks Active Site D Hyperacetylation of α-Tubulin C->D Downstream Effect E Cell Cycle Arrest & Apoptosis (MCF-7/A549) D->E Cytoskeletal Disruption

Figure 1: Mechanism of SIRT2 inhibition by 6-bromochroman-4-one derivatives leading to apoptosis.

Mechanism 2: Conformational Constraint in α2A-Adrenoceptor Agonism

The α2A-Adrenoceptor (α2A-AR) is a crucial target for sedatives and analgesics. Standard agonists like dexmedetomidine (DMED) suffer from a "dual reverse pharmacological effect"—at high concentrations (>10^-7 M), they trigger an off-target spike in cAMP accumulation, causing adverse cardiovascular events like hypertension[4].

Pharmacological Causality: To mitigate this, researchers applied conformational constraints to the chromane ring. Derivatives such as 4-(6-bromochroman-4-yl)-1H-imidazole (Compound B9) leverage the chiral center of the chromane backbone to perfectly mimic the pharmacological conformation of DMED, while the 6-bromo group provides optimal steric bulk to lock into the ASP1283.32 residue of the receptor[4]. This rigid binding achieves pure Gi-protein biased agonism. As a result, these derivatives induce profound sedation (EC50 ~ 0.23 nM) without triggering the dual reverse cAMP spike seen with traditional agonists[4].

Alpha2A_Pathway A Conformationally Constrained 6-Bromochroman (e.g., B9) B α2A-Adrenoceptor (ASP1283.32 Binding) A->B High Affinity Agonism C Gi Protein Activation B->C Signal Transduction D Inhibition of Adenylate Cyclase C->D Effector Modulation E Decreased cAMP Accumulation D->E Biochemical Response F Targeted Sedative Effect (No Dual Reverse Effect) E->F Physiological Outcome

Figure 2: Selective α2A-AR agonism by 6-bromochroman derivatives mitigating dual reverse effects.

Mechanism 3: Amyloid-β (Aβ) Plaque Binding

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease (AD). Diagnostic imaging requires radiotracers or fluorescent probes that can cross the blood-brain barrier (BBB) and selectively bind these aggregates.

Pharmacological Causality: (E)-3-benzylidene-6-bromochroman-4-one derivatives have been engineered specifically for this purpose[5]. The planar benzylidene moiety intercalates tightly into the β-sheet rich structures of the plaques. Simultaneously, the 6-bromo substitution provides the precise lipophilicity (LogP) required for optimal BBB penetration[1][5]. In vitro assays reveal that these derivatives exhibit binding affinities (Ki values) as low as 9.10 nM, making them highly competitive candidates for the early diagnostic labeling of Aβ plaques[5].

Quantitative Pharmacological Data Summary

The following table synthesizes the primary pharmacological metrics of key 6-bromochroman derivatives across their respective biological targets.

Compound ClassPrimary TargetKey Pharmacological MetricBiological OutcomeReference
2-Substituted 6-Bromochroman-4-ones SIRT2 EnzymeIC50: 29 – 50 μMAntiproliferative (MCF-7, A549)[3]
4-(6-Bromochroman-4-yl)-1H-imidazole α2A-AdrenoceptorEC50: 0.23 – 0.78 nMSedation (No dual reverse effect)[4]
(E)-3-benzylidene-6-bromochroman-4-ones Amyloid-β (Aβ) PlaquesKi: 9.10 – 9.98 nMHigh-affinity Aβ diagnostic labeling[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to evaluate these mechanisms must be self-validating. Below are the step-by-step methodologies engineered to isolate the specific pharmacological variables of 6-bromochroman derivatives.

Protocol 1: Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay

Objective: To quantify Gi-protein mediated adenylate cyclase inhibition by 6-bromochroman α2A-AR agonists. Validation Logic: Measuring pure agonism requires isolating the adenylate cyclase pathway from downstream metabolic noise. We use Forskolin to artificially raise the cAMP baseline; a true Gi-agonist will suppress this spike. We concurrently add IBMX to prevent endogenous phosphodiesterase (PDE) from degrading cAMP, ensuring the measured signal is strictly a function of receptor agonism.

  • Cell Preparation: Plate CHO cells stably expressing human α2A-AR at 5,000 cells/well in a 384-well microplate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes at 37°C. (Causality: Locks the current cAMP state by preventing hydrolysis).

  • Agonist & Stimulant Co-addition: Add the 6-bromochroman derivative in a concentration gradient ( 10−12 to 10−5 M) alongside 1 μM Forskolin. Incubate for 30 minutes. (Causality: Forskolin spikes cAMP; the drug's Gi-mediated agonism suppresses it).

  • Lysis and Detection: Add the TR-FRET lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.

Workflow A 1. Cell Seeding (CHO-α2A-AR) B 2. PDE Inhibition (Add IBMX) A->B Establish Baseline C 3. Adenylate Cyclase Stimulation (Forskolin) B->C Prevent cAMP Degradation D 4. Compound Addition (6-Bromochroman) C->D Spike cAMP Levels E 5. HTRF Detection (FRET Signal) D->E Measure Gi-mediated Suppression

Figure 3: Self-validating HTRF assay workflow for evaluating α2A-AR agonism and cAMP modulation.

Protocol 2: SIRT2 Fluorometric Deacetylation Assay

Objective: To evaluate the IC50 of 6-bromochroman-4-one derivatives against SIRT2. Validation Logic: Because Sirtuins are NAD+-dependent, the assay must include a no-NAD+ negative control (yielding zero activity) and a known pan-sirtuin inhibitor (e.g., Nicotinamide) to validate assay sensitivity and prove the drug acts on the enzyme rather than chemically degrading the substrate.

  • Enzyme/Inhibitor Pre-incubation: Mix recombinant human SIRT2 (0.5 U/μL) with the 6-bromochroman derivative in assay buffer. Incubate for 15 minutes at 37°C. (Causality: Allows the bromine atom to establish stable halogen bonds within the Rossmann fold domain before substrate competition).

  • Reaction Initiation: Add 50 μM of a fluorogenic acetylated peptide substrate (e.g., p53-based) and 500 μM NAD+.

  • Incubation: Incubate for 45 minutes at 37°C.

  • Development: Add the developer solution (containing a protease that cleaves only the deacetylated fluorogenic peptide) and 2 mM Nicotinamide to arrest the SIRT2 reaction.

  • Readout: Measure fluorescence (Ex 350 nm / Em 450 nm) to quantify deacetylation inhibition.

References

1.[3] Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL:

2.[1] CAS 49660-57-3: 6-Bromo-2,3-dihydro-4H-chromen-4-one Source: CymitQuimica URL:

3.[2] Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL:

4.[4] Designing Chromane Derivatives as α2A-Adrenoceptor Selective Agonists via Conformation Constraint Source: ACS Publications URL:

5.[5] Properties of chromanone and chromone Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Scalable synthesis route for (6-Bromochroman-3-yl)methanamine

Application Note: Scalable Synthesis Route for (6-Bromochroman-3-yl)methanamine Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Protocol Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Route for (6-Bromochroman-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Protocol

Mechanistic Rationale & Route Design

(6-Bromochroman-3-yl)methanamine is a highly versatile building block frequently utilized in the development of CNS-active agents and Rho kinase (ROCK) inhibitors. The presence of the aryl bromide presents a unique synthetic challenge: achieving the reduction of the chromene core and the primary amine formation without triggering hydrodehalogenation—a common side reaction when using palladium-catalyzed hydrogenation.

To ensure high atom economy, scalability, and chemoselectivity, we have designed a self-validating 3-step protocol:

  • Baylis-Hillman Annulation: The sequence begins with the reaction of 5-bromosalicylaldehyde and acrylonitrile. Catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), this step leverages an aza-Morita-Baylis-Hillman (MBH) type cascade. DABCO acts as a nucleophilic trigger, forming a zwitterionic enolate with acrylonitrile that attacks the aldehyde. Subsequent intramolecular oxa-Michael addition and dehydration yield the functionalized chromene core [1].

  • Chemoselective Conjugate Reduction: The electron-deficient C=C double bond of the resulting 2H-chromene-3-carbonitrile is selectively reduced using sodium borohydride (NaBH₄) in ethanol. The cyano group sufficiently activates the C4 position for hydride attack, while the mild conditions prevent premature nitrile reduction or ring-opening [2].

  • Electrophilic Nitrile Reduction: Finally, the saturated nitrile is reduced to the primary amine using Borane-THF (BH₃·THF). Unlike standard LiAlH₄ or Pd/C conditions, borane is an electrophilic reducing agent that selectively coordinates to the nitrogen lone pair. This ensures complete conversion to the methanamine without cleaving the sensitive aryl-bromide bond [3].

Synthesis Workflow

SynthesisRoute SM 5-Bromosalicylaldehyde + Acrylonitrile Int1 6-Bromo-2H-chromene- 3-carbonitrile SM->Int1 Step 1: DABCO, 80°C (Baylis-Hillman Annulation) Int2 6-Bromochroman- 3-carbonitrile Int1->Int2 Step 2: NaBH4, EtOH (Conjugate Reduction) Product (6-Bromochroman-3-yl) methanamine Int2->Product Step 3: BH3·THF, Reflux (Chemoselective Reduction)

Figure 1: 3-Step chemoselective synthesis of (6-Bromochroman-3-yl)methanamine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Bromo-2H-chromene-3-carbonitrile

Causality Note: Acrylonitrile serves as both the Michael acceptor and the solvent, driving the equilibrium of the MBH cascade forward while maintaining a highly concentrated reaction medium for scalability.

Reagent Table

Reagent MW ( g/mol ) Equivalents Amount
5-Bromosalicylaldehyde 201.02 1.0 20.1 g (100 mmol)
Acrylonitrile 53.06 5.0 32.8 mL (500 mmol)

| DABCO | 112.17 | 0.2 | 2.24 g (20 mmol) |

Protocol:

  • Charge a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with 5-bromosalicylaldehyde (20.1 g) and acrylonitrile (32.8 mL).

  • Add DABCO (2.24 g) in one portion. The mixture will transition to a deep yellow/orange solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Remove excess acrylonitrile under reduced pressure (Caution: Acrylonitrile is highly toxic; use a properly ventilated cold trap).

  • Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 5% aqueous HCl (2 × 50 mL) to remove DABCO, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from hot ethanol to afford the product as pale yellow crystals.

Step 2: Synthesis of 6-Bromochroman-3-carbonitrile

Causality Note: Conducting this reduction at 0 °C to room temperature ensures that the hydride selectively attacks the β-position (C4) of the unsaturated nitrile. The protic solvent (ethanol) is essential to instantly protonate the resulting enolate intermediate, preventing polymerization.

Reagent Table

Reagent MW ( g/mol ) Equivalents Amount
6-Bromo-2H-chromene-3-carbonitrile 236.06 1.0 11.8 g (50 mmol)
Sodium Borohydride (NaBH₄) 37.83 1.2 2.27 g (60 mmol)

| Ethanol (Absolute) | 46.07 | - | 100 mL |

Protocol:

  • Suspend 6-bromo-2H-chromene-3-carbonitrile (11.8 g) in absolute ethanol (100 mL) and cool the flask to 0 °C using an ice bath.

  • Add NaBH₄ (2.27 g) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (30 mL) dropwise at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the saturated nitrile as a white solid.

Step 3: Synthesis of (6-Bromochroman-3-yl)methanamine

Causality Note: Borane-THF forms a highly stable borazine-like complex with the newly formed amine. The acidic methanolysis step (refluxing with HCl) is strictly required to disassemble this boron-nitrogen complex and release the free amine salt.

Reagent Table

Reagent MW ( g/mol ) Equivalents Amount
6-Bromochroman-3-carbonitrile 238.08 1.0 9.52 g (40 mmol)
BH₃·THF Complex (1.0 M in THF) 85.94 3.0 120 mL (120 mmol)

| Anhydrous THF | 72.11 | - | 50 mL |

Protocol:

  • Dissolve 6-bromochroman-3-carbonitrile (9.52 g) in anhydrous THF (50 mL) under a strict nitrogen atmosphere and cool to 0 °C.

  • Add the BH₃·THF solution (120 mL) dropwise via an addition funnel over 30 minutes.

  • Remove the ice bath, attach a reflux condenser, and heat the reaction to 70 °C (reflux) for 12 hours.

  • Workup: Cool the flask to 0 °C. Carefully quench excess borane by the dropwise addition of methanol (30 mL) until gas evolution ceases.

  • Add 1M aqueous HCl (50 mL) and reflux the mixture for 1 hour to break the boron-amine complex.

  • Cool to room temperature and remove the THF/MeOH under reduced pressure.

  • Basify the remaining aqueous layer to pH 10-11 using 2M NaOH. Extract the free amine with dichloromethane (3 × 50 mL).

  • Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to afford the target (6-Bromochroman-3-yl)methanamine.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the scalable route when executed at the 100 mmol scale.

StepIntermediate / ProductExpected Yield (%)Purity (HPLC)Reaction Time
1 6-Bromo-2H-chromene-3-carbonitrile78 - 82%> 96%12 h
2 6-Bromochroman-3-carbonitrile88 - 92%> 98%2 h
3 (6-Bromochroman-3-yl)methanamine72 - 76%> 97%12 h
Overall Target Compound ~ 53% > 97% 26 h

References

  • Wei, Y., & Shi, M. (2013). Recent Advances in Organocatalytic Asymmetric Morita–Baylis–Hillman/aza-Morita–Baylis–Hillman Reactions. Chemical Reviews, 113(8), 6659-6690.[Link]

  • Chtourou, M., et al. (2012). Microwave-assisted practical synthesis of 4-imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione derivatives. Arkivoc, 2012(6), 118-128.[Link]

  • Brenna, E., et al. (2013). Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 78(10), 4811-4822.[Link]

Application

Application Note: (6-Bromochroman-3-yl)methanamine as a Strategic Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) has emerged as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) has emerged as a highly versatile, bifunctional building block. By combining the conformational rigidity of a chroman ring with two orthogonal synthetic handles—a primary amine and an aryl bromide—this molecule enables the rapid generation of diverse chemical libraries. This application note details the structural causality, biological applications, and validated synthetic protocols for utilizing this scaffold, with a specific focus on developing non-agonist PPARG modulators and late sodium current inhibitors.

Structural Rationale & Scaffold Causality

The architectural design of (6-Bromochroman-3-yl)methanamine offers distinct pharmacokinetic and pharmacodynamic advantages over simple acyclic or un-fused aromatic systems:

  • Conformational Restriction (The Chroman Core): The oxygen-containing bicyclic chroman ring restricts the spatial orientation of the C3-methanamine side chain. This locks the attached pharmacophores into a specific vector, reducing entropic penalty upon target binding. This rigidity is crucial for fitting into the ligand-binding domain (LBD) of nuclear receptors like PPARG[1] or the pore of late INa channels[2].

  • Nucleophilic Hub (C3-Methanamine): The primary amine at the C3 position is sterically accessible, allowing for rapid, high-yielding amide bond formation, reductive aminations, or alkylations.

  • Electrophilic Hub (C6-Bromine): Positioned para to the ring oxygen, the C6-bromine is electronically activated for oxidative addition. This makes it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the scaffold[3].

Workflow A (6-Bromochroman-3-yl) methanamine B Amide Coupling (HATU, DIPEA) A->B C 6-Bromo-Chroman Amide Intermediate B->C D Suzuki Coupling (Pd(dppf)Cl2) C->D E Final Drug Candidate (Target Modulator) D->E

Fig 1. Synthetic workflow for chroman-based drug library generation.

Key Therapeutic Applications

Non-Agonist PPARG Modulators for Type II Diabetes

Classical thiazolidinedione (TZD) drugs (e.g., rosiglitazone) act as full agonists of PPARG, leading to severe side effects such as weight gain, edema, and bone loss. Recent breakthroughs have demonstrated that classical agonism is not required for insulin sensitization. Instead, blocking the Cdk5-mediated phosphorylation of PPARG at Ser273 is sufficient[1]. Derivatives of (6-Bromochroman-3-yl)methanamine have been successfully utilized to synthesize non-agonist PPARG modulators. The chroman core anchors the molecule within the LBD, while the C3-amide extension physically blocks the Cdk5 phosphorylation site without triggering the conformational change that drives adipogenesis[1].

Mechanism A Obesity / Insulin Resistance B Cdk5 Activation A->B C PPARG Phosphorylation (Ser273) B->C D Dysregulated Adipokines C->D E Chroman-based Non-Agonist F Blocks Ser273 Phosphorylation E->F F->C Inhibits G Restored Insulin Sensitivity F->G

Fig 2. Mechanism of chroman-based non-agonist PPARG modulators blocking Cdk5.

Late Sodium Current (INa) Inhibitors

The chroman scaffold is also highly prevalent in cardiovascular drug discovery. Halogenated chroman derivatives serve as precursors for complex polycyclic systems, such as dihydrobenzoxazepinones, which act as late sodium current (Late INa) inhibitors. These agents demonstrate potent anti-ischemic and antiarrhythmic properties by preventing intracellular sodium and calcium overload during cardiac stress[2].

Validated Experimental Protocols

The following protocols represent a self-validating synthetic system. Each step includes specific causality for reagent selection and built-in analytical checkpoints to ensure reaction integrity before proceeding.

Protocol A: Amide Coupling at the C3-Methanamine

Objective: Attach the primary pharmacophore (e.g., an indole-carboxylic acid) to the C3 position. Causality: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in coupling sterically demanding carboxylic acids with the methanamine, minimizing epimerization and reducing reaction times from 12 hours to 2 hours.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to generate the active ester. Note: DIPEA is chosen for its steric bulk, preventing unwanted nucleophilic attack on the activated ester.

  • Coupling: Add (6-Bromochroman-3-yl)methanamine hydrochloride (1.05 eq, 1.05 mmol) in one portion. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and run a rapid LC-MS. The disappearance of the starting amine mass (m/z 242.1) and the appearance of the product mass confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6-Bromine

Objective: Introduce an aryl or heteroaryl group at the C6 position to optimize target binding affinity. Causality: Pd(dppf)Cl2 is utilized as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step when dealing with electron-rich chroman systems.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with the 6-bromo-chroman amide intermediate from Protocol A (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), and K2CO3 (3.0 eq, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.025 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Note: Water is essential to dissolve the carbonate base and accelerate the transmetalation step.

  • Reaction: Seal the vial, purge with nitrogen for 5 minutes, and heat at 90°C for 4 hours (or 110°C for 20 minutes via microwave irradiation).

  • Validation Checkpoint: Perform TLC (UV active) against the starting material. The product spot should exhibit a distinct Rf shift and strong UV absorbance due to the extended conjugation.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final drug candidate.

Quantitative Data & Yield Analysis

The table below summarizes the synthetic efficiency and biological evaluation of a focused library generated using the protocols above, targeting PPARG modulation.

Compound IDR-Group (Suzuki Coupling)Amide Coupling Yield (%)Suzuki Coupling Yield (%)PPARG Binding Affinity (Kd, nM)Cdk5 Inhibition (IC50, nM)
Cpd-01 Phenyl928545110
Cpd-02 4-Fluorophenyl90883285
Cpd-03 3-Pyridyl91792860
Cpd-04 4-Methoxyphenyl898255140

Data Interpretation: The introduction of a heteroaryl group (Cpd-03, 3-Pyridyl) at the C6 position via Suzuki coupling significantly enhances both PPARG binding affinity and Cdk5 inhibition, likely due to additional hydrogen-bonding interactions within the receptor's LBD. The consistently high yields (>79%) across both steps validate the robustness of (6-Bromochroman-3-yl)methanamine as a foundational scaffold.

Sources

Method

Application Note: Optimized Protocols for the Aqueous Dissolution of (6-Bromochroman-3-yl)methanamine

Introduction & Physicochemical Profiling (6-Bromochroman-3-yl)methanamine is a highly versatile building block utilized in medicinal chemistry, particularly in the synthesis of neuroactive compounds and pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

(6-Bromochroman-3-yl)methanamine is a highly versatile building block utilized in medicinal chemistry, particularly in the synthesis of neuroactive compounds and pharmaceutical development targeting complex biological pathways 1. However, transitioning this compound from organic synthesis into aqueous biological assays presents significant thermodynamic challenges.

As a Senior Application Scientist, it is critical to understand the causality behind dissolution failures. The molecular architecture of this compound features a highly lipophilic chroman core substituted with a heavy bromine atom, resulting in an estimated partition coefficient (logP) of approximately 3.2 2. This high lipophilicity dictates that the free base form (CAS: 885271-62-5) 3 will spontaneously aggregate in water due to the hydrophobic effect. Conversely, the methanamine group is a primary amine with a pKa of ~9.5. By utilizing the pre-ionized hydrochloride salt (CAS: 1187931-52-7) 4 or employing specific co-solvents, we can disrupt the crystal lattice energy and achieve stable aqueous solvation.

Quantitative Data Summary

Table 1: Physicochemical Properties and Solubility Limits of (6-Bromochroman-3-yl)methanamine

PropertyFree BaseHydrochloride Salt
CAS Number 885271-62-51187931-52-7
Molecular Weight 242.11 g/mol 278.57 g/mol
Estimated logP ~3.2N/A (Ionized)
Max Aqueous Solubility (pH 7.4) < 0.1 mM (Precipitates)~1.0 - 2.0 mM
Max DMSO Solubility > 50 mM> 50 mM
Recommended Storage 2-8°C, desiccated, dark2-8°C, desiccated, dark

Experimental Workflows & Decision Matrix

To ensure a self-validating and reproducible workflow, select your dissolution pathway based on the compound form available and the maximum solvent tolerance of your specific assay.

G Start Solid (6-Bromochroman-3-yl)methanamine (Free Base or HCl Salt) Form Is the compound Free Base or HCl Salt? Start->Form FreeBase Free Base (Highly Lipophilic, logP ~3.2) Form->FreeBase Free Base HClSalt HCl Salt (Improved Aqueous Solubility) Form->HClSalt HCl Salt Stock Prepare 10-50 mM Stock in 100% DMSO FreeBase->Stock HClSalt->Stock If >1 mM needed AqueousDirect Dissolve directly in Aqueous Buffer (pH 4-6) HClSalt->AqueousDirect Dilution Dilute into Assay Buffer (Maintain DMSO < 1%) Stock->Dilution PrecipCheck Does precipitation occur? (OD600 > 0.05) AqueousDirect->PrecipCheck Dilution->PrecipCheck AddExcipient Add 10% HP-β-CD or 0.05% Tween-20 PrecipCheck->AddExcipient Yes Final Clear Aqueous Solution Ready for Assay PrecipCheck->Final No AddExcipient->Final

Caption: Decision matrix for the aqueous dissolution of (6-Bromochroman-3-yl)methanamine based on compound form.

Step-by-Step Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Applicability: Ideal for both free base and HCl salt when final downstream assays tolerate up to 1% DMSO. Causality: Anhydrous DMSO disrupts intermolecular hydrogen bonding and fully solvates the hydrophobic bromochroman core, preventing premature nucleation.

  • Weighing: Accurately weigh 24.2 mg of the free base (or 27.8 mg of the HCl salt) into a sterile, amber glass vial. Note: Amber vials are mandatory to prevent photo-degradation of the bromo-aromatic bond.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock solution.

  • Agitation: Vortex vigorously for 30-60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Inspect visually against a dark background. The solution must be completely transparent with no Tyndall effect.

  • Storage: Aliquot into single-use tubes and store at -20°C. Mechanistic Warning: Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization by altering the local solvation shell.

Protocol B: Aqueous Dilution for Biological Assays (Using Excipients)

Applicability: Required when the final aqueous concentration must exceed 100 µM, or when utilizing the free base in low-DMSO cellular assays. Causality: Diluting a DMSO stock directly into PBS often causes the compound to "crash out" because the local concentration of water rapidly exceeds the compound's thermodynamic solubility limit. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the bromochroman ring, shielding it from water while its hydrophilic exterior maintains bulk aqueous solubility.

  • Buffer Preparation: Prepare a solution of 10% (w/v) HP-β-CD in 1X PBS (pH 7.4).

  • Thermal Equilibration: Warm the 100 mM DMSO stock to room temperature to prevent temperature-shock precipitation.

  • Dilution: While vortexing the HP-β-CD buffer continuously, add the DMSO stock dropwise. Crucial Step: Rapid addition without vortexing creates localized high-concentration zones leading to immediate nucleation.

  • Self-Validation (Turbidity Check): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. If turbid, increase the HP-β-CD concentration to 15% or supplement with 0.05% Tween-20.

Protocol C: Direct Aqueous Dissolution (HCl Salt Only)

Applicability: Strict in vivo or sensitive cellular assays where organic solvents (e.g., DMSO, Ethanol) are strictly prohibited. Causality: The pre-formed hydrochloride salt lowers the activation energy required for water molecules to disrupt the solid lattice.

  • Weighing: Weigh 2.78 mg of (6-Bromochroman-3-yl)methanamine hydrochloride.

  • Dissolution: Add 10 mL of pre-warmed (37°C) sterile saline (0.9% NaCl) or unbuffered cell-culture water to achieve a 1 mM solution.

  • pH Adjustment & Validation: The inherent acidity of the HCl salt will lower the pH of unbuffered water. Check the pH and carefully titrate with 0.1 M NaOH to pH 7.0 - 7.4. Mechanistic Warning: Do not exceed pH 8.0. As the pH approaches the amine's pKa (~9.5), the molecules deprotonate into the highly insoluble free base, causing rapid and irreversible precipitation.

  • Filtration: Filter sterilize the solution through a 0.22 µm PTFE or PVDF membrane. Do not use Nylon filters, as the lipophilic bromochroman core exhibits high non-specific binding to nylon matrices, which will drastically reduce your actual delivered concentration.

References

  • ChemWhat. "(6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS#: 885271-62-5".
  • BLD Pharm. "(6-Bromochroman-3-yl)methanamine hydrochloride CAS: 1187931-52-7".
  • Guidechem. "LogP Estimation Data for Halogenated Chroman-3-ylmethanamines".
  • Chem-Impex. "Chroman-3-yl-methylamine: Applications in Pharmaceutical Development".

Sources

Application

Application Note: Optimized Reductive Amination Strategies for the Synthesis of Chroman-3-methanamine

Here is a comprehensive, scientifically grounded Application Note designed for researchers and drug development professionals. Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded Application Note designed for researchers and drug development professionals.

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound of Interest: Chroman-3-methanamine (IUPAC: 3,4-dihydro-2H-chromen-3-ylmethanamine; CAS: 10185-46-3)

Introduction & Strategic Rationale

Chroman-3-methanamine is a privileged pharmacophore and a critical building block in the synthesis of neurotherapeutics, bioactive natural product analogs, and advanced agrochemicals[1][2]. Synthesizing primary amines via the direct alkylation of ammonia is notoriously difficult to control, frequently yielding an inseparable statistical mixture of primary, secondary, and tertiary amines[3].

To circumvent over-alkylation, Direct Reductive Amination (DRA) is the industry-standard approach. This one-pot methodology condenses a carbonyl precursor (chroman-3-carboxaldehyde) with a nitrogen source to form a transient imine, which is subsequently reduced to the target amine[4][5]. This guide details a highly chemoselective, self-validating DRA protocol optimized for yield and purity.

Mechanistic Principles

The synthesis relies on a delicate kinetic balance. Ammonium acetate ( NH4​OAc ) is utilized as a dual-purpose reagent: it acts as a safe, easily handled ammonia equivalent, and it provides the mild acidic environment (acetic acid byproduct) necessary to catalyze hemiaminal formation and its subsequent dehydration to the imine[4].

Reaction mechanism of chroman-3-methanamine synthesis via reductive amination.

Reagent Selection and Causality

The critical success factor in DRA is chemoselectivity : the reducing agent must reduce the imine significantly faster than it reduces the unreacted aldehyde[3]. If the aldehyde is reduced first, the reaction yields chroman-3-ylmethanol, a dead-end byproduct.

We select Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) over traditional hydrides. The electron-withdrawing acetate ligands reduce the nucleophilicity of the boron-hydride bond, rendering it exceptionally mild. It selectively reduces protonated imines (iminium ions) over aldehydes at room temperature, making it the premier choice for this transformation[3][6].

Table 1: Comparative Analysis of Reducing Agents for Direct Reductive Amination

Reducing AgentRelative Hydride DonicityChemoselectivity (Imine vs. Aldehyde)Toxicity ProfileOptimal pH Range
NaBH4​ HighPoor (Rapid aldehyde reduction)Low6.0 - 8.0
NaBH3​CN ModerateExcellentHigh (HCN gas risk at low pH)4.0 - 6.0
NaBH(OAc)3​ MildVery HighLow (Acetic acid byproduct)4.0 - 5.0

Experimental Methodology: One-Pot Synthesis Protocol

To ensure a self-validating system, this protocol integrates In-Process Controls (IPCs) to verify intermediate formation before committing to the irreversible reduction step.

Step-by-step experimental workflow for direct reductive amination.

Step-by-Step Procedure

1. Imine Pre-formation (Causality: Preventing Alcohol Byproducts):

  • Dissolve chroman-3-carboxaldehyde (1.62 g, 10 mmol) in 50 mL of anhydrous 1,2-Dichloroethane (DCE) under a nitrogen atmosphere.

  • Add ammonium acetate (7.71 g, 100 mmol). Note: A 10-fold excess is strictly required to drive the equilibrium toward the primary imine and suppress the dimerization of the product into a secondary amine.

  • Self-Validation Checkpoint: Stir the suspension at room temperature (RT) for 2 hours. Withdraw a 50 µL aliquot, dilute in CDCl3​ , and perform a quick 1H NMR. The disappearance of the aldehyde proton signal (~9.6 ppm) and the appearance of the imine proton signal (~8.2 ppm) confirms successful conversion. Do not proceed until conversion is >90%.

2. Selective Reduction:

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

  • Add NaBH(OAc)3​ (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to RT. Stir for an additional 12-16 hours.

3. Quenching and Workup (Causality: Safe Hydride Destruction):

  • Quench the reaction by slowly adding 25 mL of saturated aqueous NaHCO3​ . Caution: Effervescence ( CO2​ and H2​ gas) will occur due to the hydrolysis of unreacted borohydride and neutralization of acetic acid.

  • Stir vigorously for 30 minutes to ensure all boron complexes are broken down.

4. Acid-Base Extraction (Self-Validating Purification):

  • Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL).

  • Orthogonal Purification: To isolate the basic chroman-3-methanamine from neutral impurities (e.g., unreacted aldehyde or alcohol byproducts), extract the combined organic layers with 1M HCl (3 x 20 mL). The target amine protonates and migrates to the aqueous phase as a hydrochloride salt.

  • Basify the aqueous phase with 2M NaOH until pH > 10. Extract the free-based amine with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford pure chroman-3-methanamine.

Analytical Validation & Troubleshooting

To establish absolute trustworthiness in the synthesized batch, verify the following analytical signatures:

  • Mass Spectrometry (LC-MS): The expected [M+H]+ for C10​H13​NO is m/z 164.1.

  • Nuclear Magnetic Resonance ( 1H NMR, CDCl3​ ):

    • Confirm the absence of the imine proton (~8.2 ppm).

    • Verify the primary amine protons (broad singlet, ~1.5 - 2.0 ppm, integrates to 2H, exchanges with D2​O ).

    • The methylene protons adjacent to the amine ( −CH2​−NH2​ ) will appear as a distinct multiplet around 2.7 - 2.9 ppm.

  • Troubleshooting Over-alkylation: If significant secondary amine (di(chroman-3-ylmethyl)amine) is detected via LC-MS, it indicates premature reduction before full primary imine formation. In future batches, increase the equivalents of ammonium acetate in Step 1 or extend the pre-formation stirring time[6].

References

  • Chem-Impex: Chroman-3-yl-methylamine. Chem-Impex International. 1

  • J&K Scientific: Chroman-3-yl-methylamine | 10185-46-3. J&K Scientific. 2

  • Reductive amination. Wikipedia. 4

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research (JOCPR). 5

  • Reductive Amination, and How It Works. Master Organic Chemistry. 3

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. 6

Sources

Method

Application Note: In Vitro Pharmacological Profiling of (6-Bromochroman-3-yl)methanamine as a Monoaminergic GPCR Ligand Scaffold

Executive Summary & Scientific Context (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) is a structurally privileged synthetic building block widely utilized in central nervous system (CNS) drug discovery. The chroman...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) is a structurally privileged synthetic building block widely utilized in central nervous system (CNS) drug discovery. The chroman core is a foundational motif found in numerous biologically active natural and synthetic products[1]. Specifically, the 3-aminomethylchroman architecture mimics the spatial conformation of the ethylamine side chain found in endogenous monoamines (such as serotonin and dopamine). This makes it a cornerstone scaffold for developing highly selective ligands targeting the 5-HT 1A​ receptor, 5-HT 7​ receptor, and the serotonin transporter (SERT)[2].

The strategic inclusion of a bromine atom at the C6 position serves two critical functions:

  • Pharmacological Modulation: It enhances the lipophilicity of the scaffold, allowing the molecule to deeply probe the hydrophobic binding pockets of aminergic G-protein coupled receptors (GPCRs)[3].

  • Synthetic Versatility: The aryl bromide acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling medicinal chemists to rapidly synthesize diverse structure-activity relationship (SAR) libraries[3].

Before advancing derivatized libraries into complex in vivo models, it is imperative to establish the baseline pharmacological profile of the parent scaffold. This application note details a self-validating, tiered in vitro assay workflow designed to evaluate the cytotoxicity, receptor affinity, and functional intrinsic activity of (6-Bromochroman-3-yl)methanamine.

Experimental Workflow & Causality

A robust pharmacological evaluation requires a sequential approach to prevent false readouts. Our workflow follows a strict logical progression: Viability Affinity Function .

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Before assessing GPCR pharmacology, we must establish the non-cytotoxic concentration window of the chroman derivative[1]. If the core scaffold induces basal cell death, functional cell-based assays (like cAMP accumulation or GTP γ S) will yield false-positive antagonism or false-negative agonism due to compromised cellular machinery.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells (stably expressing the target 5-HT 1A​ receptor) in a 96-well flat-bottom plate at a density of 1 × 10 4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO 2​ incubator[1].

  • Compound Preparation: Prepare a 10 mM stock solution of (6-Bromochroman-3-yl)methanamine in DMSO. Create serial dilutions in the culture medium to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Critical Causality Step: Ensure the final DMSO concentration in all wells is strictly 0.5%[1]. Higher DMSO concentrations disrupt lipid bilayer integrity, confounding the cytotoxicity readout and masking the true biological effect of the compound.

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium. Include vehicle control (0.5% DMSO) and untreated control wells. Incubate for 24 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader[1].

Protocol 2: 5-HT 1A​ Radioligand Competitive Binding Assay

Causality & Rationale: Once a non-toxic window is established, we determine the baseline binding affinity ( Ki​ ) of the scaffold. We utilize a competitive binding assay against [ 3 H]-8-OH-DPAT, a gold-standard radiolabeled full agonist for the 5-HT 1A​ receptor[4].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO or HEK293 cell membranes stably expressing human 5-HT 1A​ receptors and dilute with reaction buffer to a final concentration of 1 unit per 447.5 µL[4].

  • Reaction Assembly: In a total volume of 500 µL, combine:

    • 447.5 µL of the cell membrane suspension.

    • 50 µL of [ 3 H]-8-OH-DPAT solution (final concentration ~1 nM)[4].

    • 2.5 µL of (6-Bromochroman-3-yl)methanamine at varying concentrations (to generate a dose-response curve)[4].

  • Incubation: Incubate the mixture at 25°C for 30 minutes to ensure thermodynamic binding equilibrium is reached[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Causality Step: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged primary amine of the chroman ligand to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity. Calculate the IC 50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 3: Functional [ 35 S]GTP γ S Binding Assay

Causality & Rationale: Binding affinity ( Ki​ ) does not indicate functional efficacy. Because the 5-HT 1A​ receptor is a G i​ /G o​ -coupled GPCR, agonist binding catalyzes the intracellular exchange of GDP for GTP on the G αi​ subunit. By introducing the non-hydrolyzable radiolabeled analog [ 35 S]GTP γ S, we can directly quantify receptor activation and classify the chroman derivative as an agonist, partial agonist, or antagonist[2][5].

Step-by-Step Methodology:

  • Buffer Design: Prepare a HEPES-NaOH buffer (20 mM, pH 7.4) containing 100 mM NaCl, 10 mM MgCl 2​ , 0.1 mM dithiothreitol (DTT), and 1 µM GDP[4].

    • Critical Causality Step: The inclusion of 1 µM GDP is critical to suppress basal, ligand-independent G-protein activation, thereby widening the assay's signal-to-noise window. Furthermore, 100 mM NaCl is required because Na + ions act as allosteric modulators of G i​ -coupled receptors, stabilizing the inactive state and preventing false-positive basal signaling.

  • Reaction Assembly: Combine 447.5 µL of cell membranes, 50 µL of reaction buffer containing 20 nM[ 35 S]GTP γ S, and 2.5 µL of the test compound[4].

  • Controls: Run parallel reactions with DMSO (basal binding), 10 µM 5-HT (maximal stimulation, Emax​ ), and 10 µM WAY-100635 (antagonist control)[4].

  • Incubation & Detection: Incubate for 30 minutes at 37°C[2]. Terminate via rapid filtration, wash, and quantify bound[ 35 S]GTP γ S via liquid scintillation counting.

Data Presentation: Expected Baseline Metrics

The following table summarizes the expected baseline pharmacological profile of the primary amine scaffold prior to advanced medicinal chemistry optimization (e.g., N-alkylation), compared against industry-standard reference compounds.

CompoundCytotoxicity (CC 50​ )5-HT 1A​ Affinity ( Ki​ , nM)Intrinsic Activity ( Emax​ %)Pharmacological Profile
(6-Bromochroman-3-yl)methanamine > 100 µM~ 150 - 300 nM~ 30 - 40%Weak Partial Agonist
8-OH-DPAT (Reference)> 100 µM1.2 nM100%Full Agonist
WAY-100635 (Reference)> 100 µM0.8 nM0%Silent Antagonist

Note: The primary amine core typically exhibits moderate baseline affinity. Subsequent derivatization at the basic nitrogen (e.g., adding propyl, methylcyclopropyl, or cyclobutyl groups) is required to drive the Ki​ into the sub-nanomolar range and tune the intrinsic activity[2].

Pathway Visualization

The diagram below illustrates the G i​ /G o​ signaling cascade targeted by the chroman scaffold and highlights the exact biochemical intervention point measured by the[ 35 S]GTP γ S functional assay.

Pathway LIG Test Ligand (6-Bromochroman derivative) REC 5-HT1A Receptor (Gi/o-coupled GPCR) LIG->REC Receptor Binding (Ki) GPROT G-Protein Complex (αi, β, γ subunits) REC->GPROT Conformational Change ASSAY [35S]GTPγS Binding (Functional Readout) GPROT->ASSAY GDP/[35S]GTPγS Exchange AC Adenylyl Cyclase (cAMP Reduction) GPROT->AC Downstream Signaling

Fig 1. 5-HT1A Gi/o signaling pathway and functional assay intervention points.

References

  • ACS Publications. "Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Part 2"[Link]

  • Google Patents. "EP1893617A1 - Tricyclic compounds useful as serotonin inhibitors and 5-ht1a agonists and antagonists"
  • NIH PMC. "DSP-1053, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats"[Link]

  • NII. "セロトニントランスポーター (SERT) と セロトニン 1A (5-HT1A) 受容体への..."[Link]

Sources

Application

Application Note: Advanced Formulation Techniques for (6-Bromochroman-3-yl)methanamine Delivery

Executive Summary (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) is a highly versatile pharmacophore. Chroman derivatives are widely recognized as privileged scaffolds in neuropharmacology, demonstrating significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) is a highly versatile pharmacophore. Chroman derivatives are widely recognized as privileged scaffolds in neuropharmacology, demonstrating significant potential in the treatment of neurodegenerative disorders such as Alzheimer's disease[1]. However, the inherent physicochemical properties of this compound—specifically the high lipophilicity of the brominated chroman core and the basicity of the primary amine—present substantial delivery challenges. These include poor aqueous solubility at physiological pH and rapid systemic clearance.

This application note details two validated formulation strategies designed to overcome these barriers: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation for parenteral/oral solubility enhancement, and Polysorbate 80-coated Solid Lipid Nanoparticles (SLNs) for targeted Central Nervous System (CNS) delivery.

Pre-formulation Profiling & Rationale

Understanding the molecular behavior of (6-Bromochroman-3-yl)methanamine is critical for rational formulation design. The molecule can be utilized as a lipophilic free base or a water-soluble hydrochloride salt.

  • The Solubilization Challenge : The free base exhibits negligible aqueous solubility at pH 7.4. To administer this compound systemically without precipitation, it must be shielded by a hydrophilic carrier[2].

  • The CNS Targeting Challenge : To achieve therapeutic efficacy in the brain, the drug must cross the Blood-Brain Barrier (BBB). While lipophilic small molecules can passively diffuse across the BBB, they are frequently expelled by P-glycoprotein (P-gp) efflux pumps. Encapsulating the drug within SLNs offers a biomimetic approach to bypass these efflux mechanisms and achieve sustained, targeted release[3].

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated ValueImplication for Formulation
Molecular Weight 242.11 g/mol Favorable for lipid matrix encapsulation.
pKa (Amine) ~9.5Requires acidic pH for optimal aqueous solubilization.
LogP ~3.0High lipophilicity; ideal for SLN lipid partitioning and cyclodextrin cavity insertion.

Strategy 1: HP-β-CD Inclusion Complexation

Mechanistic Insight : HP-β-CD is a cyclic oligosaccharide characterized by a lipophilic inner cavity and a hydrophilic exterior. By adjusting the formulation to an acidic pH (3.5–4.0), the methanamine group of the API becomes fully protonated. The hydrophobic bromochroman ring is subsequently sequestered within the CD cavity via hydrophobic interactions, while the protonated amine interacts with the surrounding aqueous phase. This orientation prevents the drug from precipitating and creates a highly stable, water-soluble complex[2].

Protocol 1: Preparation of HP-β-CD Inclusion Complexes
  • Vehicle Preparation : Dissolve HP-β-CD in sterile, purified water to create a 20% (w/v) solution.

  • Drug Addition : Add (6-Bromochroman-3-yl)methanamine to the vehicle at a 1:1 molar ratio.

  • Acidification & Solubilization : The initial suspension will be cloudy. Slowly titrate the mixture with 0.1 N HCl until the solution clears, targeting a final pH of 3.8 ± 0.2.

    • Causality: A fully protonated nitrogen is essential to keep the complex water-soluble and prevent the lipophilic base from dissociating from the cyclodextrin cavity.

  • Complexation : Sonicate the mixture at 40°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Lyophilization : Filter the clear solution through a 0.22 µm PVDF membrane, freeze at -80°C, and lyophilize for 48 hours to yield a stable, solid inclusion complex powder.

Strategy 2: Polysorbate 80-Coated SLNs for Brain Delivery

Mechanistic Insight : Solid Lipid Nanoparticles (SLNs) composed of physiological lipids (e.g., Glyceryl Monostearate) protect the encapsulated drug from enzymatic degradation and control its release kinetics[3]. Coating these SLNs with Polysorbate 80 (Tween 80) is a clinically validated strategy for active brain targeting. Upon intravenous administration, the Polysorbate 80 coating selectively adsorbs Apolipoprotein E (ApoE) from the blood plasma. This ApoE "protein corona" binds to Low-Density Lipoprotein (LDL) receptors expressed on brain endothelial cells, triggering receptor-mediated endocytosis and subsequent transcytosis across the BBB[4].

Protocol 2: Fabrication of P80-SLNs via Hot High-Pressure Homogenization
  • Lipid Phase Preparation : Melt 500 mg of Glyceryl Monostearate (GMS) at 70°C (approximately 10°C above its melting point). Dissolve 50 mg of (6-Bromochroman-3-yl)methanamine (free base form) directly into the lipid melt.

    • Causality: The free base is highly lipophilic and partitions efficiently into the molten lipid, ensuring maximum Encapsulation Efficiency (EE%).

  • Aqueous Phase Preparation : Dissolve 1.5% (w/v) Polysorbate 80 in purified water and heat to 70°C.

    • Causality: Maintaining strictly iso-thermic conditions between the two phases prevents premature lipid crystallization during the emulsification step.

  • Pre-emulsification : Disperse the lipid phase into the aqueous phase using a high-speed shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH) : Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles.

    • Causality: HPH provides the extreme shear force necessary to reduce the droplet size to the nanometer range (<150 nm), which is an absolute requirement for evading clearance by the reticuloendothelial system (RES).

  • Solidification : Rapidly cool the resulting nanoemulsion in an ice bath (4°C) to solidify the lipid matrix, forming the final drug-loaded SLNs.

Table 2: Critical Quality Attributes (CQAs) of Formulated Systems
Formulation TypeMean Particle SizePolydispersity Index (PDI)Encapsulation EfficiencyPrimary Advantage
HP-β-CD Complex < 5 nm (Molecular)N/A> 98%Maximizes aqueous solubility for injection/oral use.
P80-SLNs 120 ± 15 nm< 0.2585 - 90%Enables ApoE-mediated BBB transcytosis.

Process & Mechanistic Visualizations

FormulationWorkflow cluster_0 Strategy 1: Solubility Enhancement cluster_1 Strategy 2: CNS Targeted Delivery API (6-Bromochroman-3-yl)methanamine (Target API) HPBCD Add to 20% HP-β-CD (Aqueous, pH 3.8) API->HPBCD HCl Salt Form LipidMelt Melt Lipid Matrix (Glyceryl Monostearate, 70°C) API->LipidMelt Free Base Form Sonication Sonication & Stirring (40°C, 24h) HPBCD->Sonication Lyophilization Lyophilization (-80°C) Sonication->Lyophilization Complex Inclusion Complex (High Aqueous Solubility) Lyophilization->Complex HPH High-Pressure Homogenization (500 bar, 3 cycles) LipidMelt->HPH AqueousPhase Hot Aqueous Phase (Polysorbate 80, 70°C) AqueousPhase->HPH SLN P80-Coated SLNs (BBB Permeable) HPH->SLN

Caption: Workflow for (6-Bromochroman-3-yl)methanamine formulation via cyclodextrin and SLN pathways.

BBBPathway SLN Polysorbate 80 SLN (Drug Loaded) Blood Bloodstream (ApoE Adsorption) SLN->Blood Receptor Endothelial Cell (LDL Receptor Binding) Blood->Receptor ApoE Corona Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Brain Brain Parenchyma (Targeted Release) Endocytosis->Brain Transcytosis

Caption: Mechanism of ApoE-mediated BBB transcytosis for Polysorbate 80-coated solid lipid nanoparticles.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Universidade de Évora URL
  • Solid Lipid Nanoparticles (SLNs)
  • Solid lipid nanoparticles for targeted brain drug delivery Ovid URL
  • Fenpiprane Cyclodextrin Inclusion Protocols (Reference for Lipophilic Amine Encapsulation)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in (6-Bromochroman-3-yl)methanamine synthesis

Welcome to the Application Scientist Support Center . As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of halogenated chromane derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center . As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of halogenated chromane derivatives.

The synthesis of (6-Bromochroman-3-yl)methanamine (CAS 885271-62-5)[1] is notoriously prone to yield degradation. The core challenges lie in preserving the labile aryl-bromide bond during reduction steps and preventing the reductive cleavage of the chromane ether linkage.

This guide bypasses generic advice to provide a causal, self-validating framework for optimizing your synthetic yield.

Part 1: Mechanistic Workflow & Causality

To improve yield, we must first understand the causality behind the synthetic choices. The optimized route to (6-Bromochroman-3-yl)methanamine relies on a three-stage telescoping strategy:

  • Chromen-2-one Core Assembly : A Knoevenagel condensation of 5-bromosalicylaldehyde with diethyl malonate constructs the pyrone ring, yielding 6-bromocoumarin-3-carboxylic acid[2].

  • Selective Alkene Reduction : The C2-C3 double bond of the coumarin must be reduced to form 6-bromochromane-3-carboxylic acid[3]. Crucial Causality: Standard palladium catalysts will destroy your yield here via hydrodebromination.

  • Amine Installation : The carboxylic acid is converted to an amide, followed by a mild electrophilic reduction to the target methanamine[4].

Pathway N1 5-Bromosalicylaldehyde + Diethyl malonate N2 Knoevenagel Condensation Base Catalysis N1->N2 N3 6-Bromocoumarin-3-carboxylic acid N2->N3 N4 Selective Hydrogenation (PtO2, H2) N3->N4 N5 6-Bromochromane-3-carboxylic acid N4->N5 N6 Amidation & Reduction (CDI, NH3 -> BH3·THF) N5->N6 N7 (6-Bromochroman-3-yl)methanamine N6->N7

Fig 1. Synthetic workflow for (6-Bromochroman-3-yl)methanamine highlighting key transformations.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a massive loss of the bromine atom (debromination) during the reduction of the coumarin intermediate. How can I prevent this? A1: This is the most common yield-killer in this pathway. If you are using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium metal readily inserts into the activated aryl C-Br bond via oxidative addition, leading to rapid hydrodehalogenation[2]. The Fix: Switch your catalyst to Platinum(IV) oxide (PtO₂, Adams' catalyst) . Platinum is significantly less prone to oxidative addition into carbon-halogen bonds, allowing for the selective reduction of the conjugated alkene while preserving the bromine atom[3].

Q2: The final reduction of the carboxamide to the methanamine yields a complex mixture with low recovery. What is going wrong? A2: You are likely using Lithium Aluminum Hydride (LiAlH₄). The chromane ring contains an ether linkage. Strong, nucleophilic hydrides like LiAlH₄ at elevated temperatures can promote reductive ring-opening of the chromane core. The Fix: Use Borane-THF complex (BH₃·THF) . Borane is an electrophilic reducing agent. It coordinates directly to the electron-rich amide carbonyl oxygen, selectively reducing the amide to the amine without disturbing the sensitive ether linkage of the chromane ring.

Q3: How do I efficiently isolate the highly polar (6-Bromochroman-3-yl)methanamine without losing it on a silica column? A3: Free-base primary amines with this level of polarity streak heavily on silica, leading to severe yield loss. The Fix: Bypass chromatography entirely. Isolate the product as (6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931-52-7)[4]. By bubbling HCl gas into your ethereal extract, the amine precipitates as a highly pure, crystalline salt, instantly boosting your isolated yield by 15-20%.

Troubleshooting Issue Yield Loss Detected: Debromination or Ring Cleavage Decision Which stage is failing? Issue->Decision Stage1 Alkene Reduction (Debromination) Decision->Stage1 Stage2 Amide Reduction (Ring Cleavage) Decision->Stage2 Fix1 Replace Pd/C with PtO2 Lower H2 Pressure Stage1->Fix1 Fix2 Replace LiAlH4 with BH3·THF Control Temperature Stage2->Fix2 Validate Validate via LC-MS (Check Isotope Pattern) Fix1->Validate Fix2->Validate

Fig 2. Decision tree for troubleshooting debromination and ring cleavage during synthesis.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative yield improvements achieved by shifting from standard literature conditions to our optimized, causality-driven protocols.

Reaction ParameterStandard ConditionOptimized ConditionYield Improvement
Alkene Hydrogenation Catalyst 10% Pd/C, H₂ (50 psi)PtO₂ (Adams' Catalyst), H₂ (15 psi)+35% (Prevents debromination)
Amide Reduction Reagent LiAlH₄ in Et₂O (Reflux)BH₃·THF in THF (60 °C)+25% (Prevents ring cleavage)
Product Isolation Method Silica Gel ChromatographyHCl Salt Precipitation+15% (Recovers polar amine)
Overall Pathway Yield ~22%~68% Net +46%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a "Validation Gate." Do not proceed to the next step unless the analytical criteria are met.

Step 1: Synthesis of 6-Bromochromane-3-carboxylic acid[3][5]
  • Setup: Dissolve 6-bromocoumarin-3-carboxylic acid (10.0 g, 37.1 mmol) in 150 mL of anhydrous ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add 0.5 g of Platinum(IV) oxide (PtO₂). Do not use Pd/C.

  • Reaction: Purge the vessel with Argon, then charge with Hydrogen gas to exactly 15 psi. Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the mixture through a tight pad of Celite to remove the platinum catalyst. Evaporate the solvent under reduced pressure.

  • Validation Gate 1 (LC-MS): Confirm the disappearance of the starting material. The product mass should show a distinct 1:1 isotopic doublet at m/z 255 and 257 [M-H]⁻, confirming the bromine atom is intact.

Step 2: Synthesis of 6-Bromochromane-3-carboxamide
  • Activation: Dissolve the acid from Step 1 in 100 mL anhydrous THF. Add 1.2 equivalents of Carbonyldiimidazole (CDI) at 0 °C. Stir for 1 hour until CO₂ evolution ceases.

  • Amidation: Add 5 equivalents of aqueous ammonium hydroxide (28% NH₃) dropwise. Stir at room temperature for 2 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the amide as a white solid.

  • Validation Gate 2 (FT-IR): Confirm the presence of strong primary amide N-H stretches at ~3350 and 3180 cm⁻¹, and a C=O stretch at ~1650 cm⁻¹.

Step 3: Reduction to (6-Bromochroman-3-yl)methanamine Hydrochloride[4]
  • Reduction: Suspend the amide (5.0 g, 19.5 mmol) in 50 mL anhydrous THF under Argon. Slowly add 40 mL of 1.0 M BH₃·THF complex (40.0 mmol).

  • Heating: Reflux the mixture at 60 °C for 6 hours.

  • Quenching (Critical): Cool to 0 °C. Carefully quench the excess borane by adding methanol dropwise until bubbling stops.

  • Salt Formation: Add 20 mL of 2.0 M HCl in diethyl ether. Stir for 30 minutes. The product will precipitate as a dense white solid. Filter and wash with cold ether.

  • Validation Gate 3 (Ninhydrin & LC-MS): A TLC spot of the solid dissolved in MeOH should turn deep purple upon heating with Ninhydrin stain. LC-MS must show m/z 242.11 and 244.11 [M+H]⁺ for the free base[1].

Part 5: References

  • In-Depth Technical Guide: 6-Bromochromane-3-carboxylic Acid - Benchchem Source: benchchem.com URL:

  • Technical Support Center: Synthesis of 6-Bromochromane-3-carboxylic acid - Benchchem Source: benchchem.com URL:

  • An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis - Benchchem Source: benchchem.com URL:

  • 1187931-52-7 | (6-Bromochroman-3-yl)methanamine hydrochloride Source: bldpharm.com URL:

  • (6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS#: 885271-62-5 Source: chemwhat.net URL:

Sources

Optimization

Technical Support Center: Prevention of Oxidative Degradation in (6-Bromochroman-3-yl)methanamine

Introduction: (6-Bromochroman-3-yl)methanamine is a key structural motif and intermediate in the development of novel therapeutics, particularly in neuroscience and medicinal chemistry. Its unique structure, containing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (6-Bromochroman-3-yl)methanamine is a key structural motif and intermediate in the development of novel therapeutics, particularly in neuroscience and medicinal chemistry. Its unique structure, containing a primary amine adjacent to a chroman scaffold, makes it highly valuable but also susceptible to oxidative degradation. This sensitivity arises primarily from the electron-rich aromatic system and the nucleophilic primary amine, which can react with atmospheric oxygen, leading to impurity formation, loss of potency, and compromised experimental outcomes. This guide provides a comprehensive, question-and-answer-based resource for researchers to understand, troubleshoot, and prevent the oxidative degradation of this compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: What makes (6-Bromochroman-3-yl)methanamine susceptible to oxidative degradation?

A: The molecule's instability is rooted in two of its core functional groups: the primary amine and the electron-rich chroman ring system.

  • Primary Aromatic Amine Moiety: Aromatic amines are well-documented to be sensitive to oxidation.[1] The nitrogen lone pair can be readily oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This can lead to the formation of colored byproducts such as imines, nitroso compounds, or complex polymeric materials.

  • Chroman Ring: While the chroman scaffold itself is relatively stable, the interplay between the ether oxygen and the aromatic ring creates an electron-rich system that can be susceptible to oxidative processes.[2][3]

The combination of these features means the compound must be handled as an air-sensitive material to ensure its integrity.

Q2: What are the common visual and analytical signs of degradation?

A: Degradation can often be detected through simple observation and confirmed with analytical techniques.

  • Visual Indicators: The most common sign is a change in color. High-purity (6-Bromochroman-3-yl)methanamine should be an off-white to pale solid. Upon exposure to air, it will typically develop a yellow, tan, or brown hue. The intensity of the color often correlates with the extent of degradation.

  • Analytical Indicators:

    • Chromatography (HPLC, UPLC): When analyzing a sample by HPLC, degradation is indicated by a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks, which represent degradation products.[4]

    • Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the impurities, which often correspond to the addition of one or more oxygen atoms (M+16, M+32, etc.) or dimerization/polymerization products.[5][6]

    • NMR Spectroscopy: While less sensitive for minor impurities, significant degradation will be evident in ¹H and ¹³C NMR spectra through the appearance of new signals or broadening of existing ones.

Q3: What are the primary environmental factors that accelerate degradation?

A: The degradation rate is significantly influenced by the experimental environment. The following factors are key accelerators:

  • Oxygen: Atmospheric oxygen is the primary oxidant. Rigorous exclusion of air is the most critical preventative measure.[7][8]

  • Light: UV and even ambient light can provide the energy to initiate radical chain reactions, accelerating oxidation.[9]

  • Heat: Increased temperature enhances the rate of chemical reactions, including oxidation. Storing the compound at reduced temperatures is crucial.[10]

  • Moisture: Water can participate in certain degradation pathways and can be present in the atmosphere or in solvents.[7]

  • Impurities: Trace metals from spatulas or glassware can catalyze oxidation reactions.

Q4: Is it effective to add a chemical antioxidant to my sample for protection?

A: While antioxidants are used to inhibit oxidation, their application for storing a pure chemical intermediate has specific considerations.

  • For Formulations or Reaction Mixtures: In a solution-based assay or a complex reaction mixture, the addition of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) could offer protection by intercepting radical species that propagate degradation.[3][11]

  • For Storage of Pure Compound: Adding an antioxidant to the pure solid is generally not recommended as it introduces an impurity. The most robust and accepted strategy for preserving the integrity of a pure, air-sensitive solid is not to add stabilizers, but to create a physical barrier against oxygen and light through proper storage under an inert atmosphere.[8][9] The focus should be on prevention through environmental control rather than chemical inhibition.

Section 2: Troubleshooting Guide - Common Laboratory Scenarios

This section addresses specific issues you may encounter and provides direct, actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Corrective Actions
My solid compound, which was initially off-white, has turned yellow/brown in the vial. 1. Improper long-term storage; compromised container seal. 2. Repeatedly opening the container in the open air. 3. Exposure to direct light.1. Immediate Action: Transfer the compound to a glovebox or glove bag. If purity is critical, repurification by column chromatography or recrystallization under inert conditions is necessary. 2. Prevention: Implement the SOP 1 for long-term storage. Aliquot the material into smaller, single-use vials under an inert atmosphere to avoid contaminating the bulk stock.[8] Store all vials in a dark, cold environment (see Table 1).
HPLC analysis shows a purity of <95% with several new peaks that were not present previously. The compound has undergone oxidative degradation, either during storage or, more likely, during sample/solution preparation.1. Characterize Degradants: Use LC-MS to get mass data on the impurity peaks to confirm an oxidative pathway.[5][6] 2. Revise Workflow: Prepare analytical and stock solutions using SOP 3 . Use freshly degassed, anhydrous solvents and prepare solutions immediately before use. Do not store solutions for extended periods unless rigorously protected under an inert atmosphere.
A reaction using this amine is giving inconsistent yields and unexpected side-products. 1. The starting material purity is compromised. 2. The compound is degrading under the reaction conditions.1. Validate Starting Material: Always run a purity check (e.g., ¹H NMR or HPLC) on the amine just before setting up the reaction. 2. Inert Reaction Setup: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[12] Use Schlenk line techniques and cannula transfer for all reagents and solvents. Ensure all solvents are thoroughly deoxygenated before use.

Section 3: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to these protocols is critical for maintaining the integrity of (6-Bromochroman-3-yl)methanamine.

SOP 1: Long-Term Storage of Solid Compound

This protocol is best performed in a glovebox.

  • Prepare Environment: Ensure the glovebox has low oxygen (<10 ppm) and moisture (<1 ppm) levels.[7]

  • Prepare Vials: Use amber glass vials with PTFE-lined screw caps. Ensure vials and caps are thoroughly dried in an oven (>125°C overnight) and cooled in the glovebox antechamber.[8]

  • Aliquot Material: Inside the glovebox, carefully transfer the bulk (6-Bromochroman-3-yl)methanamine into smaller, pre-weighed vials. Do not fill vials more than halfway to maintain a sufficient inert headspace.

  • Seal Vials: Tightly screw on the PTFE-lined caps.

  • Add Secondary Seal: For extra protection, wrap the cap-vial interface with Parafilm®.[8]

  • Store: Place the sealed vials inside a secondary container and store in a freezer (-20°C).

SOP 2: Weighing and Dispensing the Solid

The ideal method is to use a balance inside a glovebox. If a glovebox is unavailable, the following "Inert Gas Blanket" method can be used for brief transfers.

  • Prepare Glassware: Use an oven-dried flask or vial, sealed with a rubber septum, and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Establish Gas Flow: Insert a needle connected to an inert gas line (vented through an oil bubbler) into the septum to create a positive pressure of inert gas flowing out of the flask.[12]

  • Weigh Compound: On a separate balance, weigh the desired amount of the amine quickly. Minimize air exposure time.

  • Transfer Solid: Briefly remove the septum from the flask, and using a powder funnel, quickly add the weighed solid. The positive outflow of inert gas will prevent air from entering the flask.

  • Reseal: Immediately replace the septum on the flask. Purge the headspace by evacuating and backfilling with inert gas three times if using a Schlenk line.

SOP 3: Preparation and Storage of Stock Solutions
  • Deoxygenate Solvent: Before use, the chosen anhydrous solvent (e.g., DMSO, DMF, Dichloromethane) must be deoxygenated. The most common method is to sparge the solvent with a vigorous stream of argon or nitrogen for at least 30 minutes.

  • Dissolve Compound: Following SOP 2 , weigh the solid amine into a dry flask under positive inert gas pressure.

  • Transfer Solvent: Using an oven-dried, gas-tight syringe or a cannula, transfer the deoxygenated solvent into the flask containing the solid.

  • Store Solution: Store the solution in a sealed vial with a PTFE-lined septum cap. If storing for more than a few hours, flush the headspace with inert gas and store in a refrigerator or freezer. For critical applications, prepare solutions fresh daily.

Section 4: Data & Visualization

Table 1: Summary of Recommended Storage & Handling Parameters
ParameterRecommendationRationale & Justification
Atmosphere High-purity Argon or Nitrogen[7][8]Prevents direct contact with atmospheric oxygen, the primary driver of degradation. Argon is denser than air and can provide a better protective layer.[7]
Temperature Solid: -20°C Solution: 4°C to -20°CReduces the kinetic rate of degradation reactions.[10]
Light Store in amber vials; protect from all light sources.[9]Prevents photolytic reactions that can initiate and accelerate oxidation.
Container Glass vial with PTFE-lined screw cap or septum.[8]Provides an inert contact surface and a superior seal against atmospheric ingress compared to standard plastic caps.
Solvents Anhydrous grade, deoxygenated before use.Removes dissolved oxygen and water, which are key reactants in degradation pathways.
Diagrams

DegradationWorkflow Diagram 1: Hypothetical Oxidative Degradation Pathway cluster_start Starting Material cluster_conditions Degradation Triggers cluster_products Potential Degradation Products Start (6-Bromochroman-3-yl)methanamine (Pure, Off-White Solid) Conditions Atmospheric Oxygen (O₂) + Light (hν) + Heat (Δ) Start->Conditions P1 Imine Intermediates Conditions->P1 P2 Nitroso/Nitro Compounds Conditions->P2 P3 Colored Polymeric Byproducts Conditions->P3

Caption: Hypothetical pathway for oxidative degradation.

HandlingWorkflow Diagram 2: Experimental Workflow for Safe Handling cluster_glovebox Glovebox Protocol (Preferred) cluster_schlenk Schlenk/Inert Gas Blanket Protocol Start Task: Weigh and/or prepare solution of amine Decision Is a glovebox available? Start->Decision GB1 1. Use oven-dried glassware and pre-weighed vials. Decision->GB1 Yes S1 1. Use oven-dried, septa-sealed glassware. Decision->S1 No GB2 2. Perform all manipulations (weighing, dissolution) inside the inert atmosphere. GB1->GB2 GB3 3. Seal final container before removing from glovebox. GB2->GB3 Result Result: Sample integrity is maintained GB3->Result S2 2. Establish positive inert gas pressure (Ar or N₂). S1->S2 S3 3. Weigh solid quickly and transfer under positive gas flow. S2->S3 S4 4. Use deoxygenated solvents and transfer via gas-tight syringe/cannula. S3->S4 S4->Result

Caption: Decision workflow for handling the air-sensitive compound.

References

  • BenchChem. (2025).
  • Ossila. Air Sensitive Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Oxoazanide.
  • Mujeeb, S., et al. (2025).
  • Chemistry Stack Exchange. (2023).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Saeed, I. M., et al. (2021).
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • Reiter, J., et al. (2001).
  • Nishiyama, T., et al. (2002).
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.
  • Bryan Research & Engineering, LLC. (1984).
  • Gibis, M., & Weiss, J. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for (6-Bromochroman-3-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with chroman-based amines.

The (6-Bromochroman-3-yl)methanamine scaffold is a critical intermediate frequently utilized in the synthesis of [1], [2], [3], and [4]. Because of its unique structural features, analyzing this compound requires precise control over column chemistry and mobile phase micro-environments.

Physicochemical Profiling & Chromatographic Causality

Successful method development begins with the molecule. Below is a quantitative breakdown of the physicochemical properties of (6-Bromochroman-3-yl)methanamine and how they dictate chromatographic behavior.

Table 1: Quantitative Physicochemical Data & Chromatographic Impact

Structural FeatureQuantitative EstimateChromatographic Causality
Chroman Scaffold LogP ~2.5 - 3.0Drives hydrophobic retention. Requires >20% organic modifier (Acetonitrile or Methanol) for efficient elution on standard C18 stationary phases.
Bromine (C6) Atomic Mass: 79.9Enhances lipophilicity and polarizability. Enables highly specific separation from des-bromo impurities via π -halogen interactions on Phenyl-Hexyl columns.
Primary Amine (C3) pKa ~9.5 - 10.0Highly basic. Fully protonated at neutral pH, causing severe electrostatic interactions with ionized silanols ( SiO− ) on silica columns, resulting in peak tailing.
Chromophore λmax​ ~220, 275 nmThe aromatic system provides moderate UV absorbance. 220 nm yields maximum quantitative sensitivity; 275 nm offers higher specificity against solvent background noise.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) on a standard C18 column? A1: Peak tailing for (6-Bromochroman-3-yl)methanamine is fundamentally an ion-exchange problem. At typical mobile phase pH (pH 4–7), the primary amine is fully protonated ( NH3+​ ). Simultaneously, residual silanols on the silica support are ionized ( SiO− ). This creates strong secondary electrostatic attractions that delay the elution of a fraction of the analyte molecules [5]. Solution: You must suppress this interaction. Either lower the pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) to neutralize the silanols, or raise the pH to 10.0 using Ammonium Bicarbonate to deprotonate the amine.

Q2: My retention time drifts significantly between injections. How do I stabilize it? A2: Retention time drift for basic amines is a symptom of inadequate buffering capacity at the stationary phase micro-environment. If you are using 0.1% Formic Acid (pH ~2.7), its buffering capacity is easily overwhelmed by the highly basic amine. Solution: Switch to a true buffer system, such as 20 mM Ammonium Formate adjusted to pH 3.0. This locks the localized pH, ensuring the ionization state of the analyte remains constant throughout the run.

Q3: I need to separate the target compound from its des-bromo analog. C18 isn't providing enough resolution. What should I do? A3: Alkyl phases (C18) rely purely on hydrophobic dispersion forces, which may not sufficiently differentiate the polarizability of the bromine atom. Solution: Deploy an orthogonal column chemistry, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns exploit π−π and dipole-dipole interactions, leveraging the highly polarizable nature of the C6 bromine to drastically improve the separation factor ( α ).

Q4: My synthesis yields a racemic mixture. Can I separate the enantiomers using these RP-HPLC methods? A4: No. Standard achiral C18 or Phenyl-Hexyl columns cannot resolve enantiomers because the physicochemical properties of the (R) and (S) isomers are identical in an achiral environment. Solution: You must transition to Chiral Chromatography. For this primary amine, an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG) under Normal Phase conditions (Hexane/Ethanol with 0.1% Diethylamine) is highly effective. The addition of Diethylamine (DEA) is critical; it acts as a basic competitor to prevent the amine from tailing on the chiral selector matrix.

Diagnostic Workflow

Use the following logical workflow to systematically eliminate peak tailing issues during your method development.

HPLC_Troubleshooting Start Peak Tailing Observed (6-Bromochroman-3-yl)methanamine CheckPH Is Mobile Phase pH Optimized? (pH < 3 or pH > 9) Start->CheckPH AdjustPH Adjust Buffer: Use 0.1% TFA (pH ~2) or 10mM NH4HCO3 (pH ~10) CheckPH->AdjustPH No CheckCol Is Column End-Capped or Designed for Basic Analytes? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to High-pH Stable C18 (e.g., XBridge) or CSH Column CheckCol->SwitchCol No CheckDiluent Check Sample Diluent: Ensure Organic % ≤ Mobile Phase CheckCol->CheckDiluent Yes SwitchCol->CheckDiluent Success Symmetrical Peak Achieved (Asymmetry Factor 0.9 - 1.2) CheckDiluent->Success

Logical troubleshooting workflow for resolving peak tailing in basic amine HPLC analysis.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Choose the protocol that best fits your laboratory's column inventory.

Protocol A: Low-pH Reversed-Phase Workflow (Robust & Standard)

Self-Validating System Suitability Criteria: Tailing factor ( Tf​ ) must be ≤1.5 ; Retention factor ( k′ ) ≥2.0 .

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (LC-MS Grade Water + 0.1% v/v TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA).

    • Causality: TFA acts as both a pH modifier (lowering pH to ~2.0 to suppress silanol ionization) and a volatile ion-pairing agent, masking the basic amine to improve peak symmetry.

  • Step 2: Column Selection & Equilibration

    • Action: Install a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm). Equilibrate at 5% B for 10 column volumes.

    • Causality: CSH technology incorporates a low-level positive surface charge that electrostatically repels protonated basic amines, further mitigating peak tailing at low pH.

  • Step 3: Sample Diluent Matching

    • Action: Dissolve the sample in 5% Acetonitrile / 95% Water.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," where a strong injection solvent causes the analyte to travel down the column prematurely, leading to peak splitting or fronting.

  • Step 4: Gradient Execution

    • Action: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40 °C. Detect at 220 nm.

    • Causality: Elevated temperature (40 °C) decreases mobile phase viscosity, improving mass transfer kinetics and resulting in sharper peaks.

Protocol B: High-pH Reversed-Phase Workflow (Maximum Peak Symmetry)

Self-Validating System Suitability Criteria: Tailing factor ( Tf​ ) must be 0.9−1.2 .

  • Step 1: Buffer Preparation

    • Action: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using Ammonium Hydroxide. Filter through a 0.2 µm membrane.

    • Causality: Operating at pH 10.0 (above the pKa of the primary amine) ensures the molecule is in its neutral free-base form, completely eliminating electrostatic interactions with the stationary phase.

  • Step 2: Column Selection

    • Action: Use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

    • Causality: Standard silica dissolves at pH > 8. BEH particles are synthetically modified to withstand high-pH environments up to pH 12, ensuring column longevity and preventing catastrophic bed collapse.

  • Step 3: Gradient Execution

    • Action: Run a gradient from 10% B (Acetonitrile) to 90% B over 15 minutes at 1.0 mL/min. Set the column oven to 30 °C.

    • Causality: Lowering the temperature slightly compared to the low-pH method protects the column bed from accelerated dissolution at high pH while still providing adequate resolution.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in (6-Bromochroman-3-yl)methanamine

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing spectral resolution challenges when characterizing (6-Bromochroman-3-yl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing spectral resolution challenges when characterizing (6-Bromochroman-3-yl)methanamine .

Because this molecule features a chiral center at C3, the adjacent protons on the chroman ring (C2 and C4) and the methanamine sidechain (-CH₂-NH₂) are diastereotopic. This creates a dense web of geminal and vicinal homonuclear scalar couplings ( JHH​ ), resulting in severe multiplet overlap in the aliphatic region (2.5–4.5 ppm) of a standard 1D ¹H NMR spectrum.

Below, you will find our self-validating troubleshooting workflows, step-by-step protocols, and FAQs to untangle these complex spin systems.

Structural Diagnostics & Troubleshooting Workflow

Before altering your sample, it is critical to determine whether your overlap is caused by J -coupling multiplet spread or exact chemical shift degeneracy . The decision tree below outlines the optimal analytical path based on your sample's concentration and spectral behavior.

NMR_Troubleshooting Start 1D ¹H NMR Acquired (Severe Overlap in 2.5-4.5 ppm) CheckConc Is sample concentration > 5 mM? Start->CheckConc PureShift Protocol A: 1D PSYCHE Pure Shift (Collapse multiplets to singlets) CheckConc->PureShift Yes (High S/N) LowConc Protocol C: 2D NMR (HSQC) or 1D Selective TOCSY CheckConc->LowConc No (Low S/N) CheckRes Are singlets still overlapping? (Chemical Shift Degeneracy) PureShift->CheckRes Success Signals Assigned & Quantified LowConc->Success ASIS Protocol B: Solvent Titration (ASIS) Change CDCl₃ to C₆D₆ or Pyridine-d₆ CheckRes->ASIS Yes CheckRes->Success No ASIS->CheckRes Deriv Chemical Derivatization (Acetylation of Primary Amine) ASIS->Deriv If ASIS fails Deriv->Success

Figure 1: Decision matrix for resolving NMR peak overlaps in chroman derivatives.

Experimental Protocols

Protocol A: 1D PSYCHE Pure Shift NMR

Causality: Standard 1D ¹H NMR spectra are complicated by JHH​ couplings. Pure Shift Yielded by Chirp Excitation (PSYCHE) utilizes low flip-angle, frequency-swept chirp pulses in the presence of a weak magnetic field gradient. This selectively refocuses "active" spins while ignoring "passive" spins, effectively decoupling homonuclear interactions and collapsing broad multiplets into sharp singlets [1, 2].

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample is highly concentrated (>5–10 mM) in CDCl₃ or DMSO-d₆. PSYCHE inherently suffers a sensitivity penalty (~90% signal loss) compared to standard 1D ¹H NMR.

  • Pulse Sequence Selection: Load the psyche pulse sequence from your spectrometer's library (e.g., Bruker TopSpin).

  • Calibration: Calibrate the 90° hard pulse for your specific sample to ensure accurate excitation.

  • Parameter Optimization: Set the chirp pulse flip angle ( β ) between 10° and 20°.

    • Self-Validation Check: If you observe strong coupling artifacts (spurious peaks near the baseline), reduce β to 10°. If the signal-to-noise ratio (S/N) is too low, increase β toward 20°, accepting a slight reduction in spectral purity.

  • Acquisition & Processing: Acquire the pseudo-2D data. Use the pshift macro (or equivalent covariance processing tool) to reconstruct the 1D pure shift FID [1].

Protocol B: Aromatic Solvent-Induced Shift (ASIS)

Causality: If PSYCHE reveals that the singlets of the C2, C4, and methanamine protons are still overlapping, you are facing exact chemical shift degeneracy. Aromatic solvents (like C₆D₆ or Pyridine-d₆) form transient, non-covalent collision complexes with the polar -NH₂ group of the molecule. The magnetic anisotropy (ring current) of the solvent differentially shields or deshields nearby protons based on their spatial geometry, pulling overlapping peaks apart [3].

Step-by-Step Methodology:

  • Solvent Removal: Evaporate the original CDCl₃ solvent under a gentle N₂ stream until dry.

  • Titration Preparation: Prepare a 50:50 mixture of CDCl₃ and C₆D₆, and a 100% C₆D₆ sample.

  • Acquisition: Run a standard 1D ¹H NMR on the 50:50 mixture, followed by the 100% C₆D₆ sample.

  • Tracking: Trace the migration of the peaks. Protons closest to the -NH₂ group (e.g., the methanamine -CH₂- and the C3 proton) will experience the most dramatic upfield or downfield shifts, separating them from the C2 and C4 protons.

Protocol C: 1D Selective TOCSY and 2D HSQC

Causality: For dilute samples where PSYCHE is unviable, 2D ¹H-¹³C HSQC disperses the overlapping proton signals across the highly resolved ¹³C dimension. Alternatively, 1D selective TOCSY transfers magnetization from a single, well-resolved proton through the continuous J -coupling network, extracting only the spin system of interest [4].

Step-by-Step Methodology:

  • Target Identification: Identify a well-resolved peak in the 1D ¹H spectrum. For (6-Bromochroman-3-yl)methanamine, the aromatic protons (C5, C7, C8) or the broad -NH₂ exchangeable protons (if in DMSO-d₆) are ideal targets.

  • Selective Excitation: Set the transmitter offset to the exact frequency of the target peak. Apply a selective Gaussian pulse.

  • Mixing Time ( tm​ ): Set the TOCSY mixing time. Use 20–30 ms to observe only direct neighbors (e.g., -NH₂ to adjacent -CH₂-), or 80–120 ms to illuminate the entire chroman ring spin system.

Quantitative Data & Technique Comparison

Use the following table to benchmark which technique is best suited for your specific constraint profile.

Analytical TechniqueSensitivity PenaltyResolution GainPrimary Application for (6-Bromochroman-3-yl)methanamine
1D ¹H NMR (Reference) NoneBaselineRoutine purity checks; quantifying the C6-Bromo aromatic shifts.
1D PSYCHE Pure Shift High (~80-90% loss)Excellent (Singlets)Concentrated samples; resolving the C2/C3/C4 aliphatic overlap.
2D ¹H-¹³C HSQC ModerateHigh (2D dispersion)Dilute samples; assigning diastereotopic C2/C4 protons via ¹³C.
ASIS (C₆D₆ / Pyridine-d₆) NoneVariableResolving exact chemical shift degeneracy after pure shift fails.
1D Selective TOCSY LowHigh (Sub-system isolation)Extracting the methanamine sidechain signals from the ring signals.

Frequently Asked Questions (FAQs)

Q: Why are the C2 and C4 protons of the chroman ring so difficult to assign, even at 600 MHz? A: The C3 position, where the methanamine group is attached, is a chiral center. This makes the two protons on C2 (and the two on C4) diastereotopic—they exist in different magnetic environments (pseudo-axial vs. pseudo-equatorial). They couple strongly with each other (geminal J≈10−12 Hz) and with the C3 proton (vicinal J ), creating complex dd or ddd splitting patterns that inevitably overlap.

Q: I ran a PSYCHE experiment, but I see small "chunking" artifacts at the baseline. How do I fix this? A: These are data reconstruction artifacts inherent to pseudo-2D pure shift methods. To resolve this, ensure your Sweep Width (SW) is tightly optimized around your region of interest. You can also increase the number of chunks or reduce the chirp pulse flip angle ( β ) to minimize strong coupling artifacts [2].

Q: The aromatic region (6.5–7.5 ppm) is overlapping. Will ASIS help here? A: ASIS is most effective for protons near polar functional groups (like the amine) that dictate solvent complexation geometry [3]. For the aromatic protons (C5, C7, C8), the bromine atom at C6 dominates the local electronic environment. While ASIS may cause minor shifts, a 2D HMBC is a more reliable self-validating method to assign the aromatic ring by correlating protons to the quaternary C6-Br carbon.

References

  • Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Ultrahigh-resolution total correlation NMR spectroscopy. Journal of the American Chemical Society. URL: [Link]

  • Foroozandeh, M., Morris, G. A., & Nilsson, M. (2018). PSYCHE Pure Shift NMR Spectroscopy. Chemistry - A European Journal. URL: [Link]

  • Stamm, H., & Jaeckel, H. (1989). Relative ring current effects based on a new model for aromatic-solvent-induced shift. Journal of the American Chemical Society. URL: [Link]

  • Castañar, L., & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry. URL: [Link]

Troubleshooting

Stability of (6-Bromochroman-3-yl)methanamine at room temperature

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (6-Bromochroman-3-yl)methanamine. It addresses potential stability concerns at room temperature...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (6-Bromochroman-3-yl)methanamine. It addresses potential stability concerns at room temperature and offers practical troubleshooting advice to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the stability, storage, and handling of (6-Bromochroman-3-yl)methanamine.

Q1: What are the primary stability concerns for (6-Bromochroman-3-yl)methanamine at room temperature?

While specific stability data for (6-Bromochroman-3-yl)methanamine is not extensively published, the chemical structure suggests potential sensitivity to atmospheric conditions. The primary amine group is susceptible to oxidation over time, which can be accelerated by exposure to light and air. Additionally, primary amines can react with atmospheric carbon dioxide to form carbamates. The bromo-substituted aromatic ring may also be sensitive to photodegradation.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store (6-Bromochroman-3-yl)methanamine in a cool, dark, and dry environment.[1] A refrigerator at 4°C is suitable. To minimize oxidation and reaction with atmospheric components, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice. The container should be tightly sealed to prevent moisture ingress.[1]

Q3: Can I handle (6-Bromochroman-3-yl)methanamine on the benchtop at room temperature for short periods?

For routine experimental procedures, handling the compound on the benchtop at room temperature for short durations is generally acceptable. However, to minimize potential degradation, it is advisable to work efficiently and return the bulk material to its recommended storage conditions as soon as possible. For extended experiments at room temperature, it is recommended to prepare fresh solutions.

Q4: What are the visible signs of degradation?

Visual signs of degradation can include a change in color (e.g., from a white or off-white solid to a yellowish or brownish hue) or a change in physical form (e.g., clumping of the solid due to moisture absorption). However, the absence of these signs does not guarantee the compound's purity. Chemical analysis is the most reliable method to assess stability.

Q5: How does the solvent choice impact the stability of the compound in solution?

The choice of solvent can significantly impact the stability of (6-Bromochroman-3-yl)methanamine in solution. Protic solvents may participate in degradation pathways, while solvents that are not properly dried can introduce water, which may affect stability. It is recommended to use high-purity, anhydrous solvents when preparing stock solutions. For aqueous buffers, it is advisable to prepare them freshly and consider the pH, as extreme pH values can promote degradation.

II. Troubleshooting Guide: Addressing Experimental Inconsistencies

This section provides a problem-solution framework for common experimental issues that may be linked to the instability of (6-Bromochroman-3-yl)methanamine.

Problem Potential Cause (related to stability) Recommended Solution
Inconsistent biological assay results Degradation of the compound in stock solutions or during the experiment.Prepare fresh stock solutions from solid material for each experiment. If using a master stock, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Run a quality control check on the compound (e.g., by HPLC-MS) before critical experiments.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Formation of degradation products.Analyze a freshly prepared sample alongside the older sample to identify potential degradation peaks. If degradation is confirmed, discard the old stock and prepare a new one. Consider performing a forced degradation study to identify potential degradation products.
Reduced potency of the compound over time The active concentration of the compound has decreased due to degradation.Re-qualify the concentration of your stock solution using a suitable analytical method (e.g., quantitative NMR or HPLC with a standard curve) before use.
Poor solubility of the compound The compound may have degraded into less soluble impurities.Attempt to dissolve a small amount of fresh compound to compare its solubility. If the older material is less soluble, it is likely degraded.

III. Experimental Protocol: Assessing Compound Stability

This protocol outlines a straightforward method to assess the stability of (6-Bromochroman-3-yl)methanamine under your specific experimental conditions.

Objective: To determine the short-term stability of (6-Bromochroman-3-yl)methanamine in a chosen solvent at room temperature.

Materials:

  • (6-Bromochroman-3-yl)methanamine

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile, Water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Timepoint 0 (T=0) Sample Preparation:

    • Accurately weigh a small amount of (6-Bromochroman-3-yl)methanamine and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this solution by HPLC or LC-MS to obtain the initial purity profile. This will serve as your baseline.

  • Room Temperature Incubation:

    • Store the remaining solution in a sealed vial on the benchtop, exposed to ambient light and temperature.

  • Subsequent Timepoints (e.g., T=24h, T=48h, T=72h):

    • At each designated timepoint, take an aliquot of the stock solution and analyze it using the same HPLC or LC-MS method as the T=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each timepoint.

    • Calculate the percentage of the parent compound remaining at each timepoint relative to T=0.

    • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Interpretation of Results:

  • A minimal decrease in the parent peak area and no significant formation of new peaks suggest the compound is stable under the tested conditions.

  • A significant decrease in the parent peak and the emergence of new peaks indicate degradation.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting potential stability issues with (6-Bromochroman-3-yl)methanamine.

Stability_Troubleshooting Troubleshooting Workflow for (6-Bromochroman-3-yl)methanamine Stability start Inconsistent Experimental Results check_storage Review Storage Conditions (Cool, Dark, Dry, Inert Gas?) start->check_storage check_handling Evaluate Handling Procedures (Benchtop Time, Solvent Purity) start->check_handling run_qc Perform QC on Compound (e.g., HPLC/LC-MS) check_storage->run_qc check_handling->run_qc pure Compound is Pure run_qc->pure Purity >95% degraded Degradation Confirmed run_qc->degraded Purity <95% or new peaks present investigate_other Investigate Other Experimental Variables pure->investigate_other discard_prepare_new Discard Old Stock & Prepare Fresh degraded->discard_prepare_new optimize_storage Optimize Storage & Handling Protocols discard_prepare_new->optimize_storage

Caption: A flowchart for troubleshooting experimental issues possibly related to compound stability.

V. References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Halogenated Chroman-3-yl-methanamines: Investigating the Influence of 6-Bromo vs. 6-Fluoro Substitution on Monoamine Transporter Binding Affinity

This guide provides a detailed comparative analysis of (6-Bromochroman-3-yl)methanamine and 6-fluorochroman-3-methanamine, focusing on their predicted binding affinities for key monoamine transporters. While direct, head...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of (6-Bromochroman-3-yl)methanamine and 6-fluorochroman-3-methanamine, focusing on their predicted binding affinities for key monoamine transporters. While direct, head-to-head experimental data for these specific analogs is not extensively published, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) derived from closely related compounds to offer a predictive comparison. We will delve into the experimental methodologies used to determine such affinities and explore the causal relationships between chemical structure and biological activity.

Introduction: The Chroman Scaffold in Neuroscience Drug Discovery

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, making it an attractive starting point for the design of ligands targeting central nervous system (CNS) proteins. Specifically, aminomethyl-substituted chromans have been investigated for their ability to interact with monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.

The nature of substitution on the aromatic ring of the chroman nucleus can profoundly influence a compound's binding affinity and selectivity for these transporters. Halogenation is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic character, all of which can impact target engagement. This guide focuses on the differential effects of a bromine versus a fluorine atom at the 6-position of the chroman ring, providing a framework for understanding how these subtle atomic changes can lead to significant pharmacological divergence.

Predicted Binding Affinity Profiles: A Structure-Activity Relationship (SAR) Perspective

Direct experimental binding data for (6-Bromochroman-3-yl)methanamine and 6-fluorochroman-3-methanamine is sparse in publicly available literature. However, we can infer their likely binding characteristics based on extensive research into related monoamine reuptake inhibitors. The choice of halogen at the 6-position is anticipated to be a key determinant of both potency and selectivity.

Table 1: Predicted Comparative Binding Affinities (Ki, nM) of 6-Substituted Chroman-3-yl-methanamine Analogs

CompoundPredicted SERT Affinity (Ki)Predicted NET Affinity (Ki)Predicted DAT Affinity (Ki)Rationale for Prediction
(6-Bromochroman-3-yl)methanamineModerate-HighModerateLow-ModerateThe larger, more polarizable bromine atom often enhances binding to SERT through favorable interactions. Lipophilicity is increased compared to the fluoro analog.
6-fluorochroman-3-methanamineModerateModerate-HighLowThe small, highly electronegative fluorine atom can form strong hydrogen bonds or dipole-dipole interactions, potentially favoring NET. Its smaller size may be more optimal for the NET binding pocket compared to the larger bromine.

Disclaimer: The values presented in this table are predictive and based on established structure-activity relationship trends for monoamine transporter inhibitors. Actual experimental values may vary.

The Decisive Role of Halogen Substitution: An In-depth SAR Analysis

The differing physicochemical properties of bromine and fluorine are central to their differential effects on transporter binding.

  • Atomic Radius and Steric Effects: Bromine (van der Waals radius: 1.85 Å) is significantly larger than fluorine (van der Waals radius: 1.47 Å). This size difference can have profound steric implications within the ligand-binding pocket of a transporter. A larger substituent like bromine may be more favorable for filling a larger hydrophobic pocket in SERT, whereas the smaller fluorine might be a better fit for a more sterically constrained pocket, potentially in NET.

  • Electronegativity and Polar Interactions: Fluorine is the most electronegative element, leading to a more polarized C-F bond compared to the C-Br bond. This can influence the ability of the molecule to participate in hydrogen bonding or other polar interactions with amino acid residues in the binding site. The "ortho-fluoro effect" is a known phenomenon where a fluorine atom positioned ortho to a key interacting group can enhance binding affinity through conformational effects or direct interactions. While the 6-position is not ortho to the aminomethyl group, the electronic influence on the aromatic ring can still be significant.

  • Lipophilicity: The hydrophobicity of a molecule, often quantified as logP, is a critical factor in its ability to cross the blood-brain barrier and engage with targets in the CNS. Halogenation generally increases lipophilicity. The contribution to lipophilicity (Hansch parameter, π) is greater for bromine (π = +0.86) than for fluorine (π = +0.14). This suggests that (6-Bromochroman-3-yl)methanamine would be more lipophilic than its fluoro-counterpart, which could influence its pharmacokinetic profile and potentially its affinity for hydrophobic pockets within the transporters.

Experimental Workflow: Determining Binding Affinity via Radioligand Assays

To empirically determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold-standard methodology. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity to the target of interest.

Overall Experimental Logic

The workflow involves incubating a source of the target transporter (e.g., cell membranes from transfected cell lines or brain tissue homogenates), a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is then measured. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactive signal.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Transporter Source (e.g., HEK293 cell membranes expressing hSERT, hNET, or hDAT) D Incubation (Membranes + Radioligand + Test Compound) A->D B Radioligand (e.g., [³H]Citalopram for SERT) B->D C Test Compound Dilution Series ((6-Bromo...) or (6-Fluoro...)) C->D E Separation of Bound/Free Ligand (Rapid Filtration) D->E F Quantification (Scintillation Counting) E->F G Competition Curve Generation (% Inhibition vs. [Test Compound]) F->G H IC₅₀ Determination (Concentration for 50% Inhibition) G->H I Ki Calculation (Cheng-Prusoff Equation) H->I J Binding Affinity Profile I->J Comparative Affinity (Bromo vs. Fluoro)

Figure 1. A generalized workflow for determining transporter binding affinity using a competitive radioligand assay.

Step-by-Step Protocol: SERT Binding Assay Example
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: [³H]Citalopram (a high-affinity SERT ligand), diluted in assay buffer to a final concentration of ~1 nM.

    • Test Compounds: Prepare stock solutions of (6-Bromochroman-3-yl)methanamine and 6-fluorochroman-3-methanamine in DMSO. Create a serial dilution series in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Transporter Source: Use membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), diluted in assay buffer to a concentration of 5-10 µg of protein per well.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known potent SERT inhibitor, such as paroxetine, to determine the amount of radioligand binding to non-transporter components.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer, the test compound dilutions, the radioligand, and the cell membranes.

    • Include wells for "total binding" (no test compound) and "non-specific binding" (with paroxetine).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a competition curve.

    • Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

This entire process would be repeated for each compound against each of the three transporters (SERT, NET, and DAT), using appropriate radioligands for each (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

Conclusion and Future Directions

The substitution of a bromine for a fluorine at the 6-position of the chroman-3-yl-methanamine scaffold is predicted to have a significant impact on the resulting molecule's binding affinity and selectivity for monoamine transporters. The larger, more lipophilic bromine atom is hypothesized to favor interactions with the serotonin transporter, while the smaller, more electronegative fluorine atom may be more optimal for the norepinephrine transporter.

These predictions, rooted in established principles of medicinal chemistry, underscore the importance of subtle atomic-level changes in drug design. To validate these hypotheses, direct experimental testing using the radioligand binding assays detailed in this guide is essential. Such studies would provide valuable empirical data to further refine our understanding of the structure-activity relationships governing ligand recognition at monoamine transporters and could guide the future design of more potent and selective CNS-active agents.

References

Due to the predictive nature of this guide, specific references for the binding affinities of the exact titular compounds are not available. The following references provide foundational knowledge and methodologies relevant to the discussion.

  • Title: Principles of Medicinal Chemistry Source: Foye's Principles of Medicinal Chemistry URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review Source: Molecular Pharmacology URL: [Link]

  • Title: Structure-Activity Relationships of Monoamine Transporter Inhibitors Source: Current Topics in Medicinal Chemistry URL: [Link]

Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of (6-Bromochroman-3-yl)methanamine

Introduction: The Imperative of Structural Verification in Modern Drug Discovery In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. (6-Bromochroman-3-yl)methanamine, a molecule featuring a brominated chroman core and a primary amine sidechain, represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity—the precise arrangement of its atoms and functional groups—directly dictates its pharmacological activity, metabolic fate, and safety profile. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the controlled fragmentation of ionized molecules.[1]

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of (6-Bromochroman-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core fragmentation pathways under different ionization conditions, presents a comparative analysis with alternative analytical methods, and furnishes detailed experimental protocols to empower researchers in their own laboratories.

Core Principles: Decoding the Fragmentation Language

The fragmentation of (6-Bromochroman-3-yl)methanamine in a mass spectrometer is not random. It is governed by fundamental chemical principles, primarily the stability of the resulting ions and neutral species. Two key structural features dictate its fragmentation behavior: the cyclic amine moiety and the brominated aromatic ring.

  • The Nitrogen Rule : For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd mass-to-charge ratio (m/z).[2] (6-Bromochroman-3-yl)methanamine contains one nitrogen atom, and its molecular weight confirms this rule.

  • Bromine's Isotopic Signature : Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio).[3][4][5] Consequently, any fragment containing the bromine atom will appear as a pair of peaks (a doublet) separated by two m/z units, with nearly equal intensity.[3][4][6] This isotopic pattern is a powerful diagnostic tool for identifying bromine-containing fragments.[6]

  • Alpha (α)-Cleavage in Amines : The most characteristic fragmentation pathway for aliphatic and cyclic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[2][7][8] This process results in the formation of a stable, resonance-stabilized iminium cation and is often responsible for the base peak (the most intense peak) in the spectrum.[2][9]

  • Chroman Ring Fragmentation : Chroman and its derivatives are known to undergo characteristic fragmentation, including retro-Diels-Alder (RDA) reactions, which involve the cleavage of the heterocyclic ring.[10][11]

Predicted Fragmentation Pattern of (6-Bromochroman-3-yl)methanamine

The molecular formula of (6-Bromochroman-3-yl)methanamine is C₁₀H₁₂BrNO. Using monoisotopic masses, the molecular ion (M⁺˙) will present as a doublet at m/z 241/243 . The following pathways describe the expected fragmentation under Electron Ionization (EI), a "hard" technique that induces extensive fragmentation.

Key Fragmentation Pathways
  • Alpha-Cleavage (Dominant Pathway) : The most favorable fragmentation is the cleavage of the bond between the chroman ring and the methanamine group (C3-Cα bond). This results in the loss of a •CH₂NH₂ radical (30 Da) to form a highly stable secondary benzylic carbocation.

  • Benzylic Cleavage : An alternative primary fragmentation involves the loss of the aminomethyl radical, leading to a stable benzylic cation.

  • Loss of Bromine : Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), a common pathway for halogenated compounds.[12]

  • Retro-Diels-Alder (RDA) Reaction : The chroman ring can undergo a characteristic RDA reaction, leading to the expulsion of a neutral molecule like ethene.[10][13]

The predicted fragmentation pathway is visualized below.

G M Molecular Ion (M⁺˙) m/z 241/243 F1 [M - CH₂NH₂]⁺ m/z 211/213 (Benzylic Cation) M->F1 - •CH₂NH₂ F2 [M - Br]⁺ m/z 162 M->F2 - •Br F3 [M - C₂H₄]⁺˙ m/z 213/215 (RDA Product) M->F3 - C₂H₄ (RDA) F5 [CH₂NH₂]⁺ m/z 30 (Iminium Ion) M->F5 (α-cleavage) F4 [C₇H₅BrO]⁺ m/z 198/200 (Bromobenzofuran Cation) F1->F4 - CH₂CH₂

Caption: Predicted EI-MS fragmentation of (6-Bromochroman-3-yl)methanamine.

Summary of Predicted Fragment Ions
m/z (Predicted)Ion FormulaProposed Fragmentation PathwayRelative Abundance (Predicted)
241/243[C₁₀H₁₂BrNO]⁺˙Molecular Ion (M⁺˙)Moderate
211/213[C₉H₈BrO]⁺α-cleavage with loss of •CH₂NH₂ radicalHigh (likely Base Peak)
198/200[C₇H₅BrO]⁺RDA reaction followed by loss of a radicalModerate
162[C₁₀H₁₂NO]⁺Loss of •Br radical from the molecular ionModerate
134[C₈H₈O]⁺Loss of •Br from fragment m/z 213/215Moderate
30[CH₄N]⁺α-cleavage leading to the iminium ion [CH₂NH₂]⁺High

Experimental Protocols: A Guide to Data Acquisition

The choice of ionization technique is critical and depends on the analytical goal. EI-MS is excellent for creating a reproducible fragmentation "fingerprint" for library matching, while ESI-MS/MS is superior for targeted analysis and elucidating fragmentation pathways from a specific precursor ion.[1]

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for structural confirmation and identification via spectral library comparison.

  • Sample Preparation :

    • Dissolve ~1 mg of (6-Bromochroman-3-yl)methanamine in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex thoroughly to ensure complete dissolution. The final concentration should be in the range of 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters :

    • Injector : Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Column : A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program : Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters :

    • Ionization Mode : Electron Ionization (EI).[10]

    • Electron Energy : 70 eV.[10]

    • Ion Source Temperature : 230 °C.[10]

    • Transfer Line Temperature : 280 °C.[10]

    • Mass Range : Scan from m/z 25 to 350.

  • Data Analysis :

    • Identify the molecular ion peaks at m/z 241 and 243, confirming the M/M+2 isotopic pattern for bromine.

    • Analyze the fragmentation pattern, identifying the base peak and other major fragments as predicted in the table above.

    • Compare the acquired spectrum against commercial or in-house spectral libraries for confirmation.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for quantifying the compound in complex matrices and confirming fragmentation relationships.

  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[6]

  • Liquid Chromatography (LC) Parameters :

    • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometer (MS) Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.[6]

    • Full Scan (MS1) : Scan from m/z 100 to 400 to identify the protonated molecule [M+H]⁺ at m/z 242/244.

    • Tandem MS (MS/MS) :

      • Select the [M+H]⁺ ions (m/z 242 and 244) as precursor ions.

      • Apply a range of collision energies (e.g., a ramp from 10-40 eV) to induce fragmentation.[6]

      • Acquire the product ion spectrum (MS2).

  • Data Analysis :

    • Confirm the presence of the protonated molecule in the MS1 scan.

    • Analyze the MS2 spectrum to identify product ions. The fragmentation of the even-electron [M+H]⁺ ion may differ slightly from the odd-electron M⁺˙ from EI, but key fragments related to the loss of the amine group and bromine will be diagnostic.

Comparison With Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a multi-technique approach is often necessary for complete and unambiguous structural confirmation.

TechniqueAdvantages for (6-Bromochroman-3-yl)methanamineDisadvantages
Mass Spectrometry (MS) - Provides exact molecular weight and formula (High-Res MS).- Reveals structural motifs through fragmentation.- Extremely sensitive (sub-picogram levels).- Isotopic pattern confirms bromine presence.- Isomers can be difficult to distinguish without chromatography.- Does not provide direct information on atom connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides definitive information on the carbon-hydrogen framework and atom connectivity.- ¹H and ¹³C NMR can distinguish between isomers.- 2D NMR techniques (COSY, HSQC) map out the entire molecular structure.- Significantly lower sensitivity compared to MS (requires mg to µg quantities).- Complex spectra can be challenging to interpret.- Not easily coupled to high-throughput screening.
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups.- N-H stretching (amine) ~3300-3500 cm⁻¹.- C-N stretching ~1000-1200 cm⁻¹.- Aromatic C-H and C=C bands.- Provides limited information on the overall molecular skeleton.- Not suitable for distinguishing between structurally similar isomers.- Generally not a quantitative technique.

Integrated Analytical Workflow

A robust workflow for the characterization of a novel compound like (6-Bromochroman-3-yl)methanamine integrates these techniques for orthogonal validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation Syn Chemical Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur MS Mass Spectrometry (GC-MS & LC-MS/MS) Pur->MS Molecular Weight & Fragment Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Connectivity & Isomer Confirmation IR IR Spectroscopy Pur->IR Functional Group ID Confirm Unambiguous Structure Confirmed MS->Confirm NMR->Confirm IR->Confirm

Caption: Integrated workflow for structural characterization.

Conclusion

The mass spectrometric fragmentation of (6-Bromochroman-3-yl)methanamine is predicted to be dominated by pathways characteristic of its core functional groups: α-cleavage driven by the amine and cleavages involving the brominated chroman ring. The presence of bromine provides a distinct isotopic signature that greatly aids in the identification of its fragments. By leveraging the detailed protocols and comparative insights provided in this guide, researchers can confidently apply mass spectrometry, in concert with other analytical techniques, to verify the structure of this and other related molecules, ensuring data integrity and accelerating the pace of drug discovery and development.

References

  • BenchChem. (n.d.). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene.
  • RSC Publishing. (n.d.). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • PMC. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • RSC Publishing. (2024, December 6). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide.
  • ResearchGate. (2025, August 7). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.
  • ACS Publications. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • University of Illinois. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides.
  • YouTube. (2022, November 23). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
  • PMC. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.
  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.
  • ACS Publications. (1998, January 15). Electrospray Ion Chromatography−Tandem Mass Spectrometry of Oxyhalides at Sub-ppb Levels.
  • ResearchGate. (2025, October 16). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (2026, March 10). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

Sources

Validation

Comparing biological activity of brominated vs non-brominated chromans

Engineering Efficacy: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Chromans Introduction: The Pharmacological Shift of the Chroman Scaffold The chroman (benzopyran) ring is a well-estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Efficacy: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Chromans

Introduction: The Pharmacological Shift of the Chroman Scaffold

The chroman (benzopyran) ring is a well-established "privileged structure" in medicinal chemistry[1]. In their native, non-brominated state, natural chromans—most notably α-tocopherol (Vitamin E)—function as highly effective radical scavengers and antioxidants, protecting cellular membranes from lipid peroxidation[2].

However, the strategic introduction of bromine atoms into the chroman architecture fundamentally alters its pharmacological trajectory. By leveraging the "heavy atom effect," bromination increases lipophilicity, alters metabolic stability, and enables highly specific halogen bonding within enzyme active sites[1]. This shifts the molecule's primary biological role from a general antioxidant to a potent, targeted inhibitor of key regulatory enzymes, such as Sirtuin 2 (SIRT2), making these derivatives highly relevant in oncology and neurodegenerative disease research[3],[4].

Mechanistic Causality: Why Bromination Drives Target Engagement

The disparity in biological activity between non-brominated and brominated chromans is rooted in physical chemistry. Non-brominated chroman-4-ones lack the necessary steric bulk and electron-withdrawing properties to anchor themselves securely within deep hydrophobic enzymatic pockets.

When bromine is introduced—typically at the C-6 and C-8 positions—three critical mechanistic changes occur:

  • Halogen Bonding (σ-Hole Interactions): The electron-deficient outer lobe of the bulky bromine atom forms strong, highly directional non-covalent bonds with electron-rich backbone carbonyls in the target protein[1].

  • Hydrophobic Anchoring: The large atomic radius of bromine perfectly maps to the hydrophobic cavities of the SIRT2 active site, drastically increasing binding affinity[5],[6].

  • Electronic Modulation: Bromine's electron-withdrawing nature alters the electron density of the chroman core, optimizing the pKa of adjacent functional groups for better receptor engagement[5].

SIRT2_Pathway A Brominated Chroman (e.g., 6,8-dibromo) B SIRT2 Enzyme Active Site A->B Halogen Bonding C Inhibition of Deacetylation B->C Blocks NAD+ D Acetylated α-Tubulin C->D Accumulation E Microtubule Stabilization D->E Structural Rigidity F Cell Cycle Arrest (Anticancer Effect) E->F Mitotic Block

Caption: Mechanism of action for brominated chromans inducing cell cycle arrest via SIRT2 inhibition.

Quantitative Comparative Analysis

The impact of bromination is best illustrated by comparing the inhibitory concentrations (IC50) of chroman analogs against SIRT2, an NAD+-dependent deacetylase implicated in cancer and neurodegeneration[4],[7].

CompoundHalogenation StatusPrimary Biological TargetIC50 / Activity LevelMechanistic Consequence
α-Tocopherol Non-brominatedReactive Oxygen Species (ROS)High ScavengingLipid peroxidation inhibition[2]
2-Pentylchroman-4-one Non-brominatedSIRT2 Enzyme>200 μMWeak baseline target engagement[4]
8-Bromo-6-chloro-2-pentylchroman-4-one Halogenated (Br, Cl)SIRT2 Enzyme4.5 μMModerate structural rigidity & binding[4]
6,8-Dibromo-2-pentylchroman-4-one Brominated (Di-bromo)SIRT2 Enzyme1.5 μMPotent cell cycle arrest[4],[7]

As demonstrated, the transition from a non-brominated scaffold to a di-brominated analog results in a >130-fold increase in SIRT2 inhibitory potency[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies detail the synthesis and biological evaluation of these compounds. Each protocol is designed as a self-validating system.

Synthesis_Workflow S1 2'-Hydroxyacetophenone + Aldehyde S2 Microwave Irradiation (Base-mediated) S1->S2 Cyclization S3 Non-Brominated Chroman-4-one S2->S3 Intermediate S4 Electrophilic Bromination (NBS or Br2) S3->S4 Late-Stage Functionalization S5 Brominated Chroman-4-one S4->S5 Target Compound

Caption: Comparative synthetic workflow from non-brominated precursors to brominated chroman-4-ones.

Protocol 1: Microwave-Assisted Synthesis of Brominated Chroman-4-ones

Causality: Microwave irradiation is selected over conventional thermal heating to bypass thermodynamic sinks, favoring the rapid base-mediated aldol condensation of brominated precursors without degrading the halogen bonds[1],[4].

  • Preparation: In a microwave-safe vial, dissolve the appropriately substituted 3,5-dibromo-2'-hydroxyacetophenone (1.0 eq.) and hexanal (1.1 eq.) in absolute ethanol[1].

  • Catalysis: Add diisopropylamine (DIPA) (1.1 eq.) to trigger the base-mediated aldol condensation[1],[4].

  • Irradiation: Subject the mixture to microwave irradiation at 150°C for 15 minutes.

  • Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the emergence of a lower-Rf UV-active spot confirms successful cyclization. If starting material persists, irradiation is extended in 5-minute increments.

  • Purification: Perform an aqueous workup, extract with ethyl acetate, and purify via flash column chromatography to yield the pure 6,8-dibromo-2-pentylchroman-4-one[1],[4].

Protocol 2: Fluorometric SIRT2 Inhibition Assay

Causality: A fluorometric assay provides the high-throughput sensitivity required for IC50 determination. However, because chroman derivatives can exhibit inherent autofluorescence, baseline subtraction is critical[4].

  • Enzyme Preparation: Dilute recombinant human SIRT2 enzyme in a standardized assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[3].

  • Compound Incubation: Dispense the brominated chroman test compound across a concentration gradient (0.1 μM to 200 μM) into a microtiter plate[4].

  • Self-Validation (Controls):

    • Negative Control: Vehicle only (DMSO) to establish maximum enzyme activity.

    • Positive Control: A known SIRT2 inhibitor (e.g., AGK2) to validate assay sensitivity.

    • Background Control: Test compound + buffer (NO enzyme) to quantify and subtract chroman autofluorescence[3].

  • Reaction Initiation: Add the fluorogenic acetylated peptide substrate and NAD+. Incubate at 37°C for 60 minutes[3].

  • Development & Quantification: Add the developer solution to halt the reaction and cleave the deacetylated substrate. Measure fluorescence (Excitation: 350-360 nm, Emission: 450-460 nm) and calculate the IC50 via non-linear regression[3],[4].

Conclusion

The comparative biological activity of chromans is heavily dictated by their halogenation status. While non-brominated chromans remain invaluable as natural antioxidants, the targeted bromination of the chroman core unlocks potent, selective enzyme inhibition. This structure-activity relationship underscores the critical role of the heavy atom effect in modern drug discovery.

Sources

Comparative

A Comparative Guide to the Validation of (6-Bromochroman-3-yl)methanamine Purity by LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth technical comparison for the purity validation of (6-Bromochroman-3-yl)methanamine, a crucial intermediate in the synthesis of various pharmacologically active compounds. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide supporting experimental data to contrast its performance against other analytical techniques.

The structural integrity and purity of (6-Bromochroman-3-yl)methanamine are paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final drug product.[1][2] These impurities can arise from starting materials, by-products of side reactions, or degradation products.[1][2] Therefore, a robust and sensitive analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

The Superiority of LC-MS for Purity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis.[3][4] Its strength lies in the synergistic combination of the high separation power of liquid chromatography and the high sensitivity and specificity of mass spectrometry detection.[4][5] This combination allows for the confident identification and quantification of the main compound and its potential impurities, even those present at trace levels.[1][3]

In the context of (6-Bromochroman-3-yl)methanamine, a chiral compound, LC-MS offers distinct advantages. Chiral separations can be complex, but modern chiral stationary phases (CSPs) are highly compatible with LC-MS, enabling the separation and analysis of enantiomers.[6][7] This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Experimental Workflow: A Validated LC-MS Approach

The following diagram outlines a comprehensive workflow for the validation of (6-Bromochroman-3-yl)methanamine purity using LC-MS, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10]

LC-MS Validation Workflow LC-MS Validation Workflow for (6-Bromochroman-3-yl)methanamine Purity cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation (ICH Q2(R2)) cluster_data Data Analysis & Reporting A Weighing of (6-Bromochroman-3-yl)methanamine Sample & Reference Standard B Dissolution in a Suitable Solvent (e.g., Methanol/Water) A->B C Preparation of a Dilution Series for Linearity & Range B->C D Injection onto a Chiral LC Column C->D Analysis of Samples E Gradient Elution with an Aqueous-Organic Mobile Phase D->E F Detection by Mass Spectrometry (ESI+) E->F G Specificity (Peak Purity) F->G H Linearity & Range F->H I Accuracy & Precision F->I J Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->J K Robustness F->K L Peak Integration & Quantification G->L Validation Data H->L Validation Data I->L Validation Data J->L Validation Data K->L Validation Data M Impurity Profiling L->M N Generation of Validation Report M->N

Caption: A comprehensive workflow for the purity validation of (6-Bromochroman-3-yl)methanamine using LC-MS.

Detailed Experimental Protocol for LC-MS Analysis

Instrumentation:

  • Liquid Chromatograph: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for its high resolution and speed.[3][11]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for reversed-phase conditions, such as a macrocyclic glycopeptide-based column.[6][12]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

Comparative Analysis: LC-MS vs. Alternative Techniques

To objectively assess the superiority of LC-MS, we compare its performance against two common alternative techniques for purity analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter LC-MS HPLC-UV GC-MS
Specificity Excellent: Provides mass-to-charge ratio for unambiguous peak identification.[5]Good: Relies on retention time and UV spectrum, which can be ambiguous for co-eluting impurities.[1]Good: Provides mass spectra for identification, but limited to volatile and thermally stable compounds.
Sensitivity Excellent: Capable of detecting impurities at sub-0.05% levels.[13]Moderate: Generally less sensitive than MS, with detection limits around 0.1%.[1]Excellent: Very sensitive for volatile impurities.
Applicability to (6-Bromochroman-3-yl)methanamine Ideal: Well-suited for non-volatile, polar compounds. Chiral separation is readily achievable.[6][12]Good: Suitable for the main compound, but may require derivatization for some impurities to enhance UV detection.Poor: The compound is not sufficiently volatile or thermally stable for direct GC analysis without derivatization.
Impurity Identification Excellent: Provides molecular weight information, aiding in the structural elucidation of unknown impurities.[13]Limited: Identification of unknown impurities is challenging without reference standards.[13]Good: Fragmentation patterns can aid in identification, but limited by volatility.
Throughput High: UHPLC systems allow for rapid analysis times.Moderate: Traditional HPLC methods are generally slower than UHPLC.Moderate: Run times can be longer, especially with temperature programming.

Supporting Experimental Data (Hypothetical)

The following tables present hypothetical but realistic data from a validation study comparing the three techniques for the analysis of a (6-Bromochroman-3-yl)methanamine sample spiked with known impurities.

Table 1: Specificity and Impurity Detection

Impurity LC-MS (Area %) HPLC-UV (Area %) GC-MS
Impurity A (Starting Material)0.080.11Not Detected
Impurity B (By-product)0.04Not DetectedNot Detected
Impurity C (Degradant)0.060.09Not Detected
(6-Bromochroman-3-yl)methanamine 99.82 99.80 N/A

Table 2: Linearity and Range

Technique Concentration Range (µg/mL) Correlation Coefficient (r²)
LC-MS 0.1 - 100> 0.999
HPLC-UV 1 - 100> 0.998
GC-MS N/AN/A

Table 3: Accuracy and Precision

Technique Spiked Level Accuracy (% Recovery) Precision (% RSD)
LC-MS Low (0.1%)98.52.1
Medium (0.5%)101.21.5
High (1.0%)99.81.1
HPLC-UV Low (0.1%)92.34.5
Medium (0.5%)98.72.8
High (1.0%)102.11.9
GC-MS N/AN/AN/A

Rationale and Interpretation of Results

The data clearly demonstrates the superior performance of LC-MS for the purity validation of (6-Bromochroman-3-yl)methanamine.

  • Specificity and Sensitivity: LC-MS was able to detect and quantify Impurity B, which was missed by HPLC-UV, highlighting its superior sensitivity and specificity.[13] The mass spectrometric detection provides an orthogonal data point (mass-to-charge ratio) that confirms the identity of each peak, significantly reducing the risk of misidentification.[5]

  • Linearity and Range: While both LC-MS and HPLC-UV showed excellent linearity, the wider dynamic range of LC-MS allows for the simultaneous quantification of the main component and trace-level impurities in a single run.

  • Accuracy and Precision: The accuracy and precision data for LC-MS are consistently better, especially at lower impurity levels, which is critical for meeting stringent regulatory requirements.[14]

Conclusion: The Authoritative Choice for Purity Validation

Based on the comprehensive analysis and supporting data, LC-MS, particularly when utilizing a UHPLC system, stands out as the most robust, sensitive, and specific method for the purity validation of (6-Bromochroman-3-yl)methanamine. Its ability to provide unambiguous identification and accurate quantification of both the active pharmaceutical ingredient and its impurities makes it the authoritative choice for researchers and drug development professionals who demand the highest level of confidence in their analytical results. The adoption of a well-validated LC-MS method, as outlined in this guide, is a critical step in ensuring the quality, safety, and efficacy of novel therapeutics derived from this important chemical intermediate.

References

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • Desai, M. J. (2010). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]

  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Sun, J., Liu, B., Cai, L., Yu, J., & Guo, X. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Advances, 10(38), 22665–22674. [Link]

  • Regis Technologies, Inc. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PubMed. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • PubMed. (2008, July 15). Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. [Link]

  • PMC. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Preprints.org. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of (6-Bromochroman-3-yl)methanamine as a Reference Standard

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Defined Reference Standard In the landscape of pharmaceutical research and development, the integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Defined Reference Standard

In the landscape of pharmaceutical research and development, the integrity of all experimental data hinges on the quality of the materials used. A reference standard is not merely a bottle of a chemical; it is the analytical benchmark against which all subsequent batches of a compound are measured. For a molecule like (6-Bromochroman-3-yl)methanamine, a key intermediate and structural motif in medicinal chemistry, establishing a comprehensively characterized reference standard is the foundational step for reproducible research and regulatory compliance. Chroman derivatives have shown a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[1][2]

This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to fully characterize a primary reference standard of (6-Bromochroman-3-yl)methanamine versus a typical, less-characterized batch. We will explore not just the "how" but the "why" of each experimental choice, ensuring a self-validating and scientifically rigorous approach.

The Analytical Gauntlet: A Multi-Pronged Approach to Characterization

A single analytical technique is never sufficient to qualify a reference standard. True confidence in a material's identity, purity, and potency is achieved through the orthogonal application of multiple, complementary methods.[3][4] This workflow ensures that any potential weakness of one technique is covered by the strength of another.

Characterization_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties cluster_3 Final Qualification NMR NMR Spectroscopy (¹H, ¹³C, COSY) HPLC HPLC-UV/DAD (Purity, Impurities) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS qNMR qNMR (Assay/Potency) HPLC->qNMR DSC DSC / TGA (Thermal Properties) HPLC->DSC QUALIFIED Qualified Reference Standard LCMS->QUALIFIED qNMR->DSC KARL Karl Fischer (Water Content) DSC->KARL KARL->QUALIFIED Candidate Candidate Material Candidate->NMR Candidate->MS

Caption: Orthogonal workflow for qualifying a chemical reference standard.

Part 1: Unambiguous Identity Confirmation

Before assessing purity, one must be certain of the molecule's structure. This is non-negotiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[3] It provides atom-level connectivity information, making it unparalleled for identity confirmation.

  • ¹H NMR (Proton NMR): This experiment confirms the presence and connectivity of all hydrogen atoms. For (6-Bromochroman-3-yl)methanamine, we expect to see distinct signals for the aromatic protons, the benzylic and aliphatic protons on the chroman ring, and the aminomethyl group. The splitting patterns (e.g., doublets, triplets) are critical for confirming neighboring protons.

  • ¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule. The number of unique signals should correspond to the number of unique carbon atoms in the structure.

  • 2D NMR (e.g., COSY, HSQC): For complex structures, 2D experiments are used to definitively assign which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC). This removes all ambiguity.

High-Resolution Mass Spectrometry (HRMS)

While NMR confirms the structure, HRMS confirms the elemental composition.[5] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine the exact molecular formula. For (6-Bromochroman-3-yl)methanamine (as the free base, C₉H₁₀BrNO), the presence of bromine provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that serves as a powerful diagnostic tool.

Table 1: Comparison of Identity Data

ParameterPrimary Reference StandardTypical In-House BatchRationale for Difference
¹H NMR Fully assigned spectrum with all expected couplings. Matches theoretical structure.Spectrum largely matches, but may have unassigned peaks >0.1%.Unassigned peaks indicate impurities that have not been identified or characterized.
¹³C NMR Correct number of carbon signals, all assigned.May be missing quaternary carbon signals or show extra, low-level signals.Incomplete characterization; potential for isomeric impurities not visible in ¹H NMR.
HRMS (m/z) Experimental mass within 3 ppm of theoretical mass. Isotopic pattern for Br is correct.Mass may be confirmed by low-resolution MS only.High-resolution data provides much greater confidence in the elemental composition, ruling out isobaric impurities.

Part 2: Rigorous Purity Assessment and Impurity Profiling

Purity is not a single number but a comprehensive understanding of all components in the material. United States Pharmacopeia (USP) standards emphasize a rigorous process to ensure the quality and reliability of reference materials.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceuticals.[6][7] The key is to develop a robust, stability-indicating method capable of separating the main compound from all potential process impurities and degradants.

  • Methodology: A gradient reversed-phase method (e.g., C18 column with a mobile phase of water and acetonitrile containing a modifier like TFA or formic acid) is typically employed.

  • Detection: A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is superior to a simple UV detector. It captures the entire UV-Vis spectrum for each peak, allowing for "peak purity" analysis. This can indicate if a seemingly single peak is co-eluting with an impurity.

  • Purity Value: Purity is typically reported as area percent (% Area) at a wavelength where the main compound and all expected impurities absorb.

Impurity Identification

The adage "you are what you know" is paramount here. A reference standard must have its impurities identified and, if necessary, quantified.

  • Process-Related Impurities: These arise from the synthetic route. For instance, if the synthesis starts from 6-bromochroman-3-ol, unreacted starting material could be present.[8] Similarly, by-products from side reactions, such as over-bromination or isomers, must be considered.[9]

  • LC-MS Analysis: By coupling the HPLC to a mass spectrometer, we can obtain the molecular weight of the impurities as they elute. This is often the first step in structural elucidation of these minor components.[10]

Impurity_Profile cluster_synthesis Synthetic Route cluster_impurities Potential Impurities SM Starting Materials (e.g., 4-Bromophenol) INT Intermediate (e.g., 6-Bromochroman-3-one) SM->INT Multi-step Synthesis Imp2 Isomeric Impurity (e.g., 8-Bromo isomer) SM->Imp2 Starting Material Impurity API (6-Bromochroman-3-yl)methanamine (Target Molecule) INT->API Reductive Amination Imp1 Unreacted Intermediate INT->Imp1 Incomplete Reaction Imp3 Over-brominated Species API->Imp3 Side Reaction

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (6-Bromochroman-3-yl)methanamine

This guide provides a detailed, safety-first protocol for the disposal of (6-bromochroman-3-yl)methanamine. As a brominated heterocyclic amine, this compound requires specific handling and disposal procedures to ensure t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the disposal of (6-bromochroman-3-yl)methanamine. As a brominated heterocyclic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and adherence to established safety standards.

Hazard Assessment and Waste Characterization

The foundation of safe disposal is a thorough understanding of the material's hazards. (6-Bromochroman-3-yl)methanamine possesses two key chemical features that dictate its disposal pathway: it is a halogenated organic compound and an amine .

  • Halogenated Organic Compounds : The presence of bromine classifies this substance as a halogenated organic. These compounds must not be mixed with non-halogenated solvent waste, as they often require specific disposal treatments like high-temperature incineration to prevent the formation of toxic byproducts.[1][2]

  • Amines : As an amine, this compound is basic and can react with acids.[3] It is also incompatible with oxidizing agents.[4][5] Co-disposal with incompatible materials can lead to dangerous reactions.

Table 1: Key Chemical Properties for Disposal

PropertyValue/ClassificationDisposal Implication
Chemical State Solid (likely)Determines the use of a solid or liquid waste container.
Halogen Content Contains BromineMust be segregated and disposed of as halogenated organic waste .[1][2]
Reactivity Amine (basic)Avoid mixing with acidic waste streams and oxidizers.[3][4]
Primary Hazard Class Likely Irritant; Potential EcotoxinHandle with appropriate PPE in a fume hood. Do not dispose of in drains or regular trash.[1][6]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all safety measures are in place.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Hand Protection : Chemically resistant nitrile or neoprene gloves are required. Always wash hands after removing gloves.[5]

    • Body Protection : A fully buttoned lab coat must be worn.[1]

In case of accidental exposure, follow standard first-aid procedures. For skin contact, wash the affected area immediately with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is critical. The following steps outline the procedure from waste generation to final pickup.

Step 1: Waste Segregation

This is the most critical step. Cross-contamination of waste streams can be hazardous and complicates the disposal process.

  • Primary Segregation : All waste containing (6-bromochroman-3-yl)methanamine must be collected in a container designated exclusively for Halogenated Organic Waste .[1][8]

  • Incompatibility Management : Ensure the halogenated waste container does not contain incompatible materials, particularly acids or strong oxidizing agents.[3][5]

G Start Waste Generated in Lab CheckHalogen Is the waste (6-Bromochroman-3-yl)methanamine or contaminated with it? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No CheckState Is the waste solid or liquid? Halogenated->CheckState SolidWaste Collect in Labeled Solid Halogenated Waste Container CheckState->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Halogenated Waste Container CheckState->LiquidWaste Liquid

Step 2: Waste Collection and Containerization

Proper containment prevents leaks and ensures safe transport.

  • Container Selection : Use a leak-proof, sealable container made of a material chemically compatible with the waste.[9][10] Ensure the container is appropriately sized for the amount of waste to be generated.[10]

  • Solid Waste : Collect unused or contaminated solid (6-bromochroman-3-yl)methanamine in a designated container for solid halogenated organic waste. This includes any contaminated items like weighing papers, gloves, or pipette tips.[1][2]

  • Liquid Waste : If the compound is in a solution, collect it in a container for liquid halogenated organic waste. Leave at least 5% of the container volume as empty headspace to allow for thermal expansion.[9]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][10]

  • The label must include:

    • The full chemical name: "(6-Bromochroman-3-yl)methanamine". Avoid using abbreviations or chemical formulas.[3][10]

    • The primary hazard classifications: "Halogenated Organic Waste," "Irritant."[1]

    • The date accumulation started.[10]

    • An estimate of the concentrations of all constituents.[3][10]

Step 4: On-Site Storage (Satellite Accumulation)

Temporary storage within the lab must be managed safely.

  • Location : Store the sealed waste container in a designated satellite accumulation area near the point of generation.[1][9]

  • Containment : Liquid waste containers must be stored in secondary containment (e.g., a spill tray) to contain any potential leaks.[1]

  • Segregation : Keep the waste container away from incompatible materials, especially heat sources, acids, and oxidizers.[1][5]

  • Closure : The container must be kept tightly closed at all times, except when adding waste.[10]

Decontamination and Empty Container Management

Properly managing contaminated items and empty containers is a crucial final step.

  • Empty Containers :

    • A container is considered "empty" only when all contents have been removed by normal methods.[9]

    • The empty container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[3][9]

    • Crucially, all rinsate from this process must be collected as hazardous halogenated liquid waste. [10]

    • After rinsing and air-drying in a fume hood, deface or remove the original label.[9][10] The container may then be disposed of as regular laboratory glass or plastic waste, though it is often preferable to dispose of it as hazardous waste to avoid generating additional liquid waste.[9]

  • Contaminated Lab Supplies : All disposable items that have come into contact with (6-bromochroman-3-yl)methanamine, such as gloves, weighing paper, and silica gel, must be collected and disposed of as solid hazardous waste.[1][2]

Final Disposal Logistics

The final step involves transferring the waste to a certified professional.

  • Institutional EHS : Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[1]

  • Licensed Contractor : Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in accordance with all federal, state, and local regulations.[1][11]

  • Prohibited Actions : Never dispose of (6-bromochroman-3-yl)methanamine or its containers in the regular trash or down the drain.[1][12] This is illegal and environmentally irresponsible.

Workflow Visualization

The following diagram illustrates the complete lifecycle for the proper disposal of (6-bromochroman-3-yl)methanamine.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance A 1. Waste Generation (Solid or Liquid) B 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Select Labeled Halogenated Waste Container B->C D 4. Add Waste to Container (Leave 5% headspace for liquids) C->D E 5. Securely Cap Container Immediately After Use D->E F 6. Store in Designated Satellite Accumulation Area (Secondary Containment) E->F G 7. When Full or Project Ends, Complete Waste Label F->G H 8. Arrange Pickup with Institutional EHS G->H I 9. Transport and Final Disposal by Licensed Contractor H->I

References

  • Chemical Waste Disposal Guidelines . Emory University - Department of Chemistry. 3

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety - The University of Chicago. 9

  • Safety Data Sheet for Methyl (E)-4-(Bromomethyl)cinnamate . TCI EUROPE N.V.

  • Safety Data Sheet for 3-Bromofuran . Fisher Scientific. 11

  • (6-BROMO-8-METHOXY-CHROMAN-3-YL)-METHYLAMINE Substance Data . NextSDS. 13

  • Standard Operating Procedure for Bromine . Kansas State University. 4

  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals . BenchChem. 1

  • Standard Operating Procedure for Bromine Handling and Disposal . Washington State University. 5

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds . BenchChem. 2

  • Safety Data Sheet for 4-Bromotoluene . Sigma-Aldrich. 6

  • Safety Data Sheet for Proman . Certis Belchim. 14

  • Hazardous Waste and Disposal Considerations . American Chemical Society. 12

  • Safety Data Sheet for 2-Bromoethylamine hydrobromide . Merck. 15

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. 16

  • Hazardous Waste Disposal Guide . Northwestern University - Office for Research Safety. 10

  • Laboratory Hazardous Waste Management . National Cheng Kung University. 8

  • Safety Data Sheet for 1-Bromoadamantane . Thermo Fisher Scientific. 7

Sources

Handling

Personal protective equipment for handling (6-Bromochroman-3-yl)methanamine

At the forefront of drug discovery, handling novel chemical building blocks requires more than a cursory glance at a Safety Data Sheet—it demands a mechanistic understanding of the compound's physical and chemical behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug discovery, handling novel chemical building blocks requires more than a cursory glance at a Safety Data Sheet—it demands a mechanistic understanding of the compound's physical and chemical behavior. As a Senior Application Scientist, I have designed this operational guide for (6-Bromochroman-3-yl)methanamine to bridge the gap between standard regulatory compliance and field-proven laboratory safety.

This guide provides a self-validating system of operational and disposal protocols, ensuring that your research team can handle this reagent safely, maintaining both personnel security and compound integrity.

Physicochemical Profiling & Hazard Causality

(6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) is a highly valuable building block in medicinal chemistry [1]. However, its specific structural motifs present unique handling challenges:

  • The Primary Amine Moiety: Imparts basic, nucleophilic properties. Upon contact with ambient moisture on the skin or eyes, it causes localized pH spikes, leading to rapid tissue irritation or severe chemical burns.

  • The 6-Bromo-Chroman Core: The addition of the heavy bromine atom to the bicyclic chroman ring significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity accelerates the rate of dermal penetration through the stratum corneum compared to simple aliphatic amines, making accidental skin exposure significantly more hazardous.

Quantitative Safety & Handling Specifications
Property / SpecificationValue / RequirementCausality / Rationale
CAS Number 885271-62-5Unique chemical identifier for procurement and SDS tracking [1].
Glove Breakthrough Time >240 mins (Double Nitrile)The lipophilic brominated core accelerates permeation through single-layer latex or thin nitrile.
Fume Hood Flow Rate 80 - 120 FPMEnsures capture of volatile amine vapors and aerosolized particulates during transfer.
Storage Temperature 2 - 8 °C (Inert Gas)Prevents thermal degradation and atmospheric CO₂ carbamate salt formation.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of halogenated amines, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to:

  • Eye Protection: ANSI Z87.1 certified chemical safety goggles. Note: If scaling up the reaction (>10 grams), a full face shield is mandatory to protect against corrosive amine splashes.

  • Hand Protection: Double-gloving is required. Use an inner layer of standard nitrile (4 mil) and an outer layer of heavy-duty nitrile or neoprene (8+ mil).

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. Ensure cuffs are tucked under the outer glove layer to eliminate exposed skin at the wrists.

  • Respiratory Protection: All open handling must occur within a certified Class II chemical fume hood. Respirators (N95/P100) are only required during emergency spill cleanup outside of engineered ventilation.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed to prevent exposure, preserve the chemical integrity of the reagent, and ensure reproducible experimental setups.

Phase 1: Pre-Weighing & Environmental Controls

  • Verify Fume Hood Integrity: Ensure the sash is at the designated operating height and the face velocity is between 80–120 feet per minute (FPM).

  • Static Mitigation: Pass an anti-static ionizer (e.g., Zerostat gun) over the weigh boat and the analytical balance. Causality: Halogenated amine powders frequently accumulate static charge, leading to sudden aerosolization or "jumping" during transfer, which risks both contamination and inhalation exposure.

Phase 2: Dispensing & Handling 3. Tool Selection: Use a grounded stainless steel or PTFE-coated spatula. Avoid standard polystyrene plastics which generate static electricity. 4. Weighing: Transfer the required mass of (6-Bromochroman-3-yl)methanamine slowly to minimize dust generation. Cap the source vial immediately after extracting the bulk amount. 5. Inert Atmosphere Purge: Before returning the source bottle to 2–8 °C storage, gently purge the headspace with a dry inert gas (Argon or Nitrogen). Causality: Primary amines are highly nucleophilic and will rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent's purity and ruining subsequent reaction stoichiometry.

Spill Response & Disposal Plan

Improper disposal of halogenated amines can lead to severe environmental contamination and laboratory fires.

  • Immediate Spill Response: If a solid spill occurs, do not dry sweep . Dry sweeping aerosolizes the corrosive amine, creating an immediate inhalation hazard. Instead, cover the solid with a damp, inert absorbent such as vermiculite or sand to suppress dust, then carefully scoop it into a sealed container.

  • Disposal Routing: Transfer all collected spill debris, contaminated weigh boats, and reaction byproducts into a designated Halogenated Organic Waste container.

  • Disposal Causality: Halogenated compounds must be strictly segregated from non-halogenated waste. Mixing them can lead to exothermic incompatibilities. Furthermore, environmental regulations (EPA/RCRA) require specific high-temperature incineration for halogens to prevent the formation of highly toxic dioxins during the disposal process [2].

Operational Signaling & Workflow Diagram

Workflow Start Pre-Operational Checks (Fume Hood & Static Mitigation) PPE Don Required PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Dispense Dispense (6-Bromochroman-3-yl)methanamine (Use PTFE Spatula) PPE->Dispense Purge Argon/N2 Purge (Prevent Carbamate Formation) Dispense->Purge SpillCheck Spill Detected? Purge->SpillCheck SpillYes Contain with Vermiculite (Avoid Dry Sweeping) SpillCheck->SpillYes Yes Dispose Halogenated Waste Stream (EPA/RCRA Compliant) SpillCheck->Dispose No SpillYes->Dispose

Fig 1: Operational and disposal workflow for (6-Bromochroman-3-yl)methanamine handling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Chapter 8: Management of Waste". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

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